1-butanesulfonic acid methyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl butane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-3-4-5-9(6,7)8-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXQRWRRNPKBNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178415 | |
| Record name | 1-Butanesulfonic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2374-69-8 | |
| Record name | 1-Butanesulfonic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanesulfonic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-butanesulfonic acid methyl ester chemical properties and structure
An in-depth technical analysis of 1-butanesulfonic acid methyl ester, focusing on its structural dynamics, genotoxic profile, and the analytical methodologies required for its control in active pharmaceutical ingredient (API) synthesis.
Executive Summary
In the landscape of modern pharmaceutical development, the control of trace impurities is as critical as the synthesis of the active pharmaceutical ingredient (API) itself. This compound (commonly known as methyl 1-butanesulfonate) represents a highly reactive class of compounds known as alkyl sulfonate esters. Frequently encountered as a byproduct in the synthesis of APIs—most notably as a characterized impurity in the antiplatelet drug Tirofiban[1]—this compound is classified as a Potential Genotoxic Impurity (PGI).
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties. We will dissect the mechanistic causality of its genotoxicity, establish a self-validating analytical protocol for trace detection, and outline process chemistry strategies to mitigate its formation, ensuring compliance with stringent ICH M7 regulatory frameworks[2].
Chemical Identity and Quantitative Properties
Before developing analytical or synthetic control strategies, it is imperative to establish the fundamental physicochemical parameters of the analyte. Methyl 1-butanesulfonate is a low-molecular-weight, highly lipophilic ester[3].
Table 1: Physicochemical Profile of this compound
| Parameter | Specification / Value |
| Chemical Name | This compound |
| Common Synonyms | Methyl 1-butanesulfonate, Tirofiban Impurity 27, Tirofiban Impurity 11 |
| CAS Registry Number | 2374-69-8 |
| Molecular Formula | C₅H₁₂O₃S |
| Molecular Weight | 152.21 g/mol |
| Structural Class | Alkyl sulfonate ester |
| Primary Toxicological Hazard | Potential Genotoxic Impurity (PGI) / Alkylating Agent |
| Solubility Profile | Soluble in organic aprotic solvents (DCM, Acetonitrile); sparingly soluble in water. |
Structural Architecture and Reactivity Profile
The toxicological concern surrounding methyl 1-butanesulfonate is a direct consequence of its molecular architecture. The compound consists of a butyl chain attached to a sulfonate core, which has been esterified with a methyl group.
The Mechanistic Causality of Alkylation
The reactivity of this molecule is governed by the highly polarized
When introduced into a biological system, this electrophilic methyl group is highly susceptible to nucleophilic attack via a bimolecular nucleophilic substitution (
Fig 1: SN2 mechanism of DNA alkylation by methyl 1-butanesulfonate.
The Genotoxic Imperative in Drug Development
In pharmaceutical synthesis, sulfonic acids (such as methanesulfonic acid, benzenesulfonic acid, or 1-butanesulfonic acid) are frequently used as catalysts, reagents, or counterions to form API salts[2]. If these sulfonic acids encounter residual short-chain alcohols (like methanol) during processing, drying, or storage, they undergo esterification to form alkyl sulfonates[4].
For example, in the synthesis of the antiplatelet medication Tirofiban , 1-butanesulfonic acid derivatives are utilized. The inadvertent exposure of these intermediates to methanol leads directly to the formation of methyl 1-butanesulfonate (cataloged commercially as Tirofiban Impurity 27)[1].
Under the ICH M7 guidelines , impurities that are known or suspected mutagens must be controlled at or below the Threshold of Toxicological Concern (TTC)[2]. For a drug administered over a lifetime, the TTC is strictly set at 1.5 µ g/day [4]. Depending on the daily dosage of the API, this often requires the analytical detection of methyl 1-butanesulfonate at sub-parts-per-million (ppm) levels.
Advanced Analytical Methodology: Trace Detection Protocol
To meet ICH M7 requirements, we must deploy highly sensitive hyphenated techniques. While Gas Chromatography-Mass Spectrometry (GC-MS) is historically common for volatile esters, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is preferred to avoid the thermal degradation artifacts inherent to GC injection ports[2].
The following protocol is designed as a self-validating system , ensuring that the methodology itself does not artificially generate the impurity being measured.
Step-by-Step UPLC-MS/MS Protocol
-
Sample Diluent Preparation (Critical Control):
-
Action: Dissolve the API sample in 100% LC-MS grade Acetonitrile or Dichloromethane.
-
Causality & Trustworthiness: You must strictly avoid using methanol or ethanol as a diluent. If the API contains residual unreacted 1-butanesulfonic acid, sonicating or incubating the sample in methanol will drive an in situ esterification reaction. This generates methyl 1-butanesulfonate inside the sample vial, yielding a false-positive out-of-specification (OOS) result. Using an aprotic solvent guarantees the integrity of the baseline measurement.
-
-
Internal Standard Spiking:
-
Action: Spike the sample matrix with a deuterated internal standard (e.g., Methyl-d3 1-butanesulfonate) at the target Limit of Quantitation (LOQ).
-
Causality & Trustworthiness: Matrix effects in ESI-MS can cause severe ion suppression or enhancement. Because the deuterated isotopologue co-elutes exactly with the target analyte and undergoes identical ionization dynamics, the ratio of their signals remains constant. This self-corrects for matrix interference, ensuring absolute quantitative accuracy.
-
-
Chromatographic Separation:
-
Action: Inject 5 µL onto a sub-2 µm C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Causality & Trustworthiness: The highly retentive hydrophobic C18 stationary phase effectively separates the non-polar methyl sulfonate ester from the highly polar, early-eluting API salt matrix. Diverting the early eluent to waste prevents mass spectrometer source fouling and detector saturation.
-
-
Mass Spectrometric Detection (MRM):
-
Action: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific precursor-to-product ion transition for the protonated adduct
. -
Causality & Trustworthiness: Multiple Reaction Monitoring (MRM) acts as a dual-mass filter. By requiring both a specific parent mass and a specific fragmentation mass, MRM eliminates isobaric background noise, achieving the extreme signal-to-noise ratio required for sub-ppm detection.
-
Fig 2: Self-validating UPLC-MS/MS workflow for PGI trace detection.
Process Chemistry Mitigation Strategies
If the analytical workflow detects methyl 1-butanesulfonate above the TTC limit, process chemists must intervene. Mitigation relies on thermodynamic and kinetic control:
-
Solvent Replacement: Eliminate methanol from the final crystallization steps of the API. If an alcohol must be used, substituting methanol with isopropanol (IPA) sterically hinders the esterification reaction, drastically reducing the rate of PGI formation[2].
-
Scavenger Resins: Introduce nucleophilic scavenger resins (e.g., polymer-bound amines) during the liquid-phase workup. These resins act as sacrificial nucleophiles, intentionally reacting with and trapping the electrophilic methyl 1-butanesulfonate before the API is crystallized.
By understanding the causality of its formation, the mechanism of its genotoxicity, and the exact physical chemistry required to detect it, drug development professionals can effectively eliminate the risk posed by this compound.
References
-
methyl butane-1-sulfonate - CAS - 2374-69-8 | Axios Research Axios Research.[Link]
-
2374-69-8(this compound) Suppliers / Tirofiban Impurities PPC Switch.[Link]
-
Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities Waters Corporation / LCMS.cz.[Link]
-
Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS Utrecht University Repository. [Link]
Sources
difference between methyl methanesulfonate and methyl butanesulfonate
Comparative Alkylation Dynamics: Methyl Methanesulfonate (MMS) vs. Methyl Butanesulfonate (MBS) in Mutagenesis and Drug Development
Executive Summary
In the fields of genetic toxicology and chemotherapeutic drug design, monofunctional alkylating agents serve as critical tools for understanding DNA damage and repair mechanisms. A common pitfall among early-stage researchers is the structural conflation of methyl butanesulfonate (MBS) with butyl methanesulfonate. It is vital to understand that both methyl methanesulfonate (MMS) and MBS are methylating agents . They deliver an identical electrophilic payload (a methyl group) to nucleophilic targets via an SN2 mechanism.
The core difference lies entirely in their leaving groups: methanesulfonate (mesylate) for MMS, and butanesulfonate (busylate) for MBS. As a Senior Application Scientist, I have structured this whitepaper to dissect how the elongation of the leaving group's alkyl chain fundamentally alters the physicochemical properties, subcellular biodistribution, and in vivo mutagenic efficacy of these compounds.
Chemical Architecture and Reaction Kinetics
Both MMS and MBS react via a bimolecular nucleophilic substitution (SN2) mechanism. The primary biological nucleophiles are the nitrogen atoms on DNA bases—most notably the N7 position of guanine (N7-G) and the N3 position of adenine (N3-A)[1].
When the nucleophile attacks the methyl carbon, the sulfonate leaving group is displaced. The leaving group abilities of methanesulfonate (
The Lipophilicity Paradigm
The addition of three methylene units to the leaving group of MBS significantly increases its partition coefficient (LogP).
-
MMS (LogP
-0.66): Highly hydrophilic. It rapidly diffuses through the cytosol and permeates the nuclear envelope, achieving high local concentrations in the nucleoplasm where it efficiently alkylates DNA. -
MBS (LogP > 0.8): Highly lipophilic. MBS exhibits a strong affinity for lipid bilayers. It is prone to sequestration in the plasma membrane and endoplasmic reticulum, where it acts as a "nucleophilic sink," alkylating membrane-bound proteins and lipids rather than reaching the nucleus.
Caption: Subcellular partitioning dynamics of MMS and MBS driven by leaving group lipophilicity.
Comparative Genotoxicity and Mutagenesis
Because MBS is sequestered in cellular membranes, its effective concentration at the DNA interface is drastically reduced compared to an equimolar dose of MMS. This physical separation directly impacts their mutagenic profiles.
In classical plant mosaicism assays utilizing Glycine max (soybean) leaves, researchers evaluated the induction of somatic crossing over and point mutations. The empirical data establishes a clear hierarchy of mutagenic effectiveness: MMS > Methyl ethanesulfonate (MES) > MBS [2]. As the alkyl chain of the leaving group lengthens, in vivo mutagenic efficacy drops proportionally.
Conversely, the lipophilic nature of MBS and its interaction with lipid bilayers aligns with findings in isolated rat hepatocytes, where alkylating agents were shown to destabilize cellular membranes resulting in hepatocellular injury without concurrent radical events[3]. MBS induces higher localized membrane toxicity, whereas MMS drives classical genotoxic stress (single-strand breaks, unscheduled DNA synthesis, and apoptosis)[1].
Quantitative Data Summary
Table 1: Physicochemical and Kinetic Properties
| Compound | Alkylating Payload | Leaving Group | Estimated LogP | Primary Subcellular Target | Dominant Toxicity Mechanism |
|---|---|---|---|---|---|
| MMS | Methyl group | Methanesulfonate | -0.66 | Nucleus (DNA N7-G, N3-A) | Genotoxic / Apoptotic |
| MBS | Methyl group | Butanesulfonate | ~0.8 - 1.2 | Lipid Bilayers / Membrane Proteins | Membrane Destabilization |
Table 2: Relative Mutagenic Efficacy[2]
| Compound | Leaving Group Chain Length | Relative in vivo Mutagenicity | Somatic Mutation Induction |
|---|---|---|---|
| MMS | C1 | High (Reference Standard) | +++ |
| MES | C2 | Moderate | ++ |
| MBS | C4 | Low | + |
Self-Validating Experimental Protocols
To empirically validate the difference between MMS and MBS, researchers must isolate the physical DNA damage from secondary cytotoxic effects. The following protocol outlines a self-validating system for the absolute quantification of N7-methylguanine (N7-MeG) adducts using LC-MS/MS.
Protocol: Absolute Quantification of N7-MeG via LC-MS/MS
Causality Check: Why thermal hydrolysis? N7-alkylation introduces a positive charge on the guanine ring, severely weakening the N-glycosidic bond. Controlled heating selectively liberates the N7-MeG adduct as a free base without degrading the unalkylated DNA backbone, providing a clean matrix for mass spectrometry.
Step-by-Step Methodology:
-
Equimolar Exposure: Treat target cells (e.g., HepG2) with equimolar concentrations (e.g., 1 mM) of MMS and MBS for 1 hour to ensure linear uptake kinetics.
-
Nucleic Acid Extraction: Lyse cells using a chaotropic buffer. Critical Step: Treat the lysate with RNase A (100 µg/mL) for 30 minutes at 37°C. Causality: RNA is highly susceptible to alkylation; failing to degrade RNA will artificially inflate N7-MeG quantification, destroying assay trustworthiness.
-
DNA Purification: Isolate genomic DNA using silica-membrane spin columns. Elute in 10 mM Tris-HCl (pH 7.4).
-
Internal Standard Spiking (Self-Validation): Spike exactly 10 ng of heavy-isotope labeled standard (
) into the purified DNA. Causality: If the final MS peak area of the standard deviates between samples, it flags a matrix effect or extraction failure, preventing false-negative conclusions regarding MBS. -
Thermal Hydrolysis: Incubate the spiked DNA at 95°C for 30 minutes. Rapidly chill on ice to halt hydrolysis.
-
Ultrafiltration: Pass the hydrolysate through a 10 kDa MWCO filter. The flow-through contains the liberated N7-MeG and
. -
LC-MS/MS Analysis: Inject the filtrate into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantify the ratio of endogenous N7-MeG to the
internal standard.
Caption: Self-validating LC-MS/MS workflow for absolute quantification of N7-methylguanine adducts.
Conclusion
The comparative analysis of Methyl methanesulfonate (MMS) and Methyl butanesulfonate (MBS) perfectly illustrates how leaving group architecture dictates drug biodistribution. While both agents deliver identical methyl adducts to nucleophiles, the lipophilic butanesulfonate leaving group of MBS restricts its nuclear penetration, drastically reducing its mutagenic potency compared to the highly hydrophilic MMS. Understanding these physicochemical nuances is paramount for scientists designing novel chemotherapeutics or interpreting genotoxicity assays.
References
1.[1] Title: Methyl methanesulfonate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Source: National Center for Biotechnology Information (NCBI). URL:[Link] 2.[3] Title: Mechanisms of chemical mediated cytotoxicity and chemoprotection in isolated rat hepatocytes. Source: PubMed (nih.gov). URL:[Link] 3.[2] Title: Somatic mosaicism in plants with special reference to somatic crossing over. Source: SciSpace. URL:[Link]
Sources
Alkylation Potential of 1-Butanesulfonic Acid Methyl Ester: A Mechanistic & Risk Assessment Guide
This technical guide details the alkylation potential of 1-butanesulfonic acid methyl ester (MB1S) , a potent genotoxic impurity (PGI) often formed during the synthesis of pharmaceutical salts.
Executive Summary & Chemical Context
In pharmaceutical development, sulfonic acids (e.g., methanesulfonic, benzenesulfonic, 1-butanesulfonic acid) are frequently used to form stable salt forms of basic Active Pharmaceutical Ingredients (APIs). When these syntheses occur in the presence of methanol , there is a thermodynamic risk of forming alkyl sulfonic acid esters.
This compound (MB1S) is a direct analog of Methyl Methanesulfonate (MMS), a known carcinogen. Its alkylation potential stems from its ability to transfer a methyl group to nucleophilic centers on DNA via an
Molecular Mechanism of DNA Alkylation
The Electrophilic Attack
MB1S acts as a monofunctional alkylating agent. The reaction is driven by the high leaving group ability of the butanesulfonate anion (
-
Electrophile: The methyl carbon (
) attached to the sulfonate oxygen. -
Nucleophile: The electron-rich nitrogen atoms in DNA bases. The most reactive site is the N7-position of Guanine (major adduct), followed by N3-Adenine.
-
Mechanism (
): The nucleophilic N7-Guanine attacks the methyl carbon, displacing the butanesulfonate anion in a concerted step.
Pathway Visualization
The following diagram illustrates the formation of the impurity and its subsequent attack on DNA.
Figure 1: Mechanistic pathway from impurity formation during synthesis to the generation of mutagenic DNA adducts.
Assessing Alkylation Potential: Experimental Methodologies
To validate the risk of MB1S, researchers must quantify its reactivity. Relying solely on structural alerts (QSAR) is insufficient for critical risk assessments.
The In Chemico Standard: NBP Kinetic Assay
The 4-(p-nitrobenzyl)pyridine (NBP) assay is the industry-standard surrogate test for alkylation potential. NBP acts as a nucleophilic trap, mimicking the N7-position of guanine.
-
Principle: MB1S alkylates NBP. Upon addition of a base, the product forms a chromophore with strong absorbance at ~560 nm.
-
Reactivity Constant (
): By measuring absorbance over time, the second-order rate constant can be derived, allowing direct comparison with known carcinogens like MMS.
Protocol: Kinetic Determination of Alkylation Rate
Reagents:
-
NBP Reagent: 5% (w/v) 4-(p-nitrobenzyl)pyridine in ethylene glycol.
-
Solvent: Acetone or DMSO (compatible with MB1S).
-
Base: Triethylamine (TEA) or NaOH (for color development).
Step-by-Step Workflow:
-
Preparation: Dissolve MB1S in acetone to prepare a 0.1 M stock solution.
-
Incubation: Mix 1.0 mL of NBP reagent with 1.0 mL of MB1S stock in a sealed reaction vial.
-
Thermal Stress: Incubate at 80°C (accelerated condition) or 37°C (physiological) for fixed intervals (0, 15, 30, 60, 120 min).
-
Quench & Develop: Remove vial, cool to RT. Add 2.0 mL of 50% acetone/water and 0.5 mL of 1M NaOH.
-
Measurement: Immediately measure absorbance at 560 nm . The color is unstable; read within 1 minute.
-
Calculation: Plot Absorbance vs. Time. The slope represents the pseudo-first-order rate (
).
Analytical Quantification: LC-MS/MS
Direct detection of MB1S in the drug substance is required to ensure levels are below the Threshold of Toxicological Concern (TTC).
Method Parameters:
-
Column: C18 Reverse Phase (High retention required for polar sulfonates).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Detection: Electrospray Ionization (ESI) Positive Mode.
-
Transition: Monitor the loss of the sulfonate group or specific alkyl fragment.
-
Note: Direct injection is preferred over derivatization to avoid artifact formation.
-
Quantitative Data & Risk Characterization
Comparative Reactivity
The alkylation potential of sulfonic acid esters correlates with the leaving group's stability and the steric hindrance of the alkyl group.
| Compound | Alkyl Group | Leaving Group ( | Relative Alkylation Rate (NBP) | Genotoxicity Potency |
| MB1S | Methyl | Butanesulfonate (-1.9) | High | Potent Mutagen |
| MMS | Methyl | Methanesulfonate (-1.9) | High | Potent Mutagen |
| EB1S | Ethyl | Butanesulfonate (-1.9) | Moderate | Mutagenic |
| IB1S | Isopropyl | Butanesulfonate (-1.9) | Low (Steric hindrance) | Weak/Moderate* |
*Note: While isopropyl esters react slower in chemico, they can still be potent in biological systems due to different repair kinetics.
Regulatory Limits (ICH M7)
-
Classification: Class 1 (Known mutagenic carcinogen) based on structural analogy to MMS.
-
TTC Limit: 1.5
g/day for lifetime exposure. -
Control Strategy: If the synthesis uses 1-butanesulfonic acid and methanol, you must demonstrate Purge Factors (process capability to remove the impurity) or perform end-product testing.
Experimental Workflow Visualization
This diagram outlines the logical flow from identifying the risk to validating the control strategy.
Figure 2: Integrated workflow for assessing and controlling MB1S impurities in drug substances.
References
-
Teasdale, A., & Elder, D. (2018). Practical Management of Impurities in Pharmaceutical Development. Wiley.
-
Eder, E., et al. (2007). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
-
ICH. (2017). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.
-
Snodin, D. J. (2010). Residues of genotoxic alkyl sulfonates in mesilate salt drug substances: Real or imaginary problems?. Regulatory Toxicology and Pharmacology.
-
Kalgutkar, A. S. (2015). Designing Best-in-Class Medicines: Strategies for Mitigating the Risk of Genotoxicity. Annual Reports in Medicinal Chemistry.
safety data sheet (SDS) methyl 1-butanesulfonate hazards
Topic: Safety Data Sheet (SDS) & Hazard Control: Methyl 1-butanesulfonate Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]
Risk Assessment, Genotoxicity Mechanisms, and Operational Control[1]
Executive Summary & Pharmaceutical Context
Methyl 1-butanesulfonate (CAS: 6214-18-2) is not merely a laboratory reagent; in the context of pharmaceutical development, it is a Potentially Genotoxic Impurity (PGI) .[1] While standard Safety Data Sheets (SDS) often classify it primarily as a skin/eye irritant due to a lack of historical toxicology data for this specific chain length, its structural homology to Methyl Methanesulfonate (MMS) mandates that it be treated as a DNA-reactive alkylating agent .[1]
Under ICH M7 guidelines , this compound falls into the category of "cohort of concern" or Class 2/3 mutagenic impurities. Process chemists must assume it possesses significant carcinogenic potential, requiring control strategies that limit patient exposure to the Threshold of Toxicological Concern (TTC) level (1.5 µ g/day ).[1][2]
Physicochemical Characterization
Understanding the physical state is the first line of defense in containment.
| Property | Specification | Operational Implication |
| CAS Number | 6214-18-2 | Unique identifier for inventory tracking.[1] |
| Formula | Molecular Weight: 152.21 g/mol . | |
| Appearance | Colorless to pale yellow liquid | Hard to detect visually in small spills. |
| Reactivity | Electrophilic Alkylating Agent | Reacts violently with strong nucleophiles; hydrolyzes slowly in water. |
| Solubility | Soluble in organic solvents (DCM, EtOAc) | Readily penetrates nitrile gloves; requires double-gloving or laminate barriers.[1] |
Hazard Identification & Mechanism of Toxicity
GHS Classification (Harmonized)
Note: While some commercial SDSs lack germ cell mutagenicity data for this specific CAS, the following represents a precautionary classification based on Structure-Activity Relationship (SAR) for methyl sulfonate esters.
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3][4]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Germ Cell Mutagenicity: Category 1B (Presumed human mutagen based on MMS analog).
-
Carcinogenicity: Category 1B (Presumed human carcinogen).
-
STOT-SE: Category 3 (Respiratory irritation).[3]
Mechanism of Action: DNA Alkylation
The primary hazard of Methyl 1-butanesulfonate is its ability to transfer a methyl group to nucleophilic centers on DNA bases via an
Figure 1: Mechanism of DNA Alkylation
Caption: The electrophilic methyl group attacks the nucleophilic oxygen on Guanine, creating a mutagenic lesion.[1]
Risk Management in Drug Development (ICH M7)
Regulatory Limits
For drug substances, the control limit is calculated based on the Threshold of Toxicological Concern (TTC) .[5]
-
Less-Than-Lifetime (LTL) Limits:
-
< 1 month treatment: 120 µ g/day .
-
< 1 year treatment: 20 µ g/day .
-
Analytical Control Strategy
Standard HPLC-UV is often insufficient due to the lack of a strong chromophore and the low ppm limits required.
-
Recommended Method: GC-MS or LC-MS/MS (using derivatization if necessary).
-
Process Control: Ideally, purge the impurity upstream.[1] If Methyl 1-butanesulfonate is used as a reagent, demonstrate >99.9% purge via "spiking and purging" studies.[1]
Operational Safety & Handling Protocol
Engineering Controls
-
Primary: Handle only within a certified chemical fume hood or a powder containment isolator (if handling solid precursors).
-
Secondary: Use trays to contain potential spills. Do not use standard open-bench techniques.
Personal Protective Equipment (PPE)[1]
-
Respiratory: If outside a hood (emergency only), use a full-face respirator with ABEK-P3 cartridges.[1]
-
Dermal (Critical): Standard nitrile gloves provide insufficient protection against alkyl sulfonates.
-
Protocol: Wear "Silver Shield" (laminate) gloves or double-glove with thick nitrile (change every 15 mins).[1]
-
Emergency Response & Decontamination
Validated Neutralization Protocol
Water alone is ineffective for rapid decontamination because sulfonate esters hydrolyze slowly. You must use a "soft" nucleophile to destroy the agent chemically.
The "Thiosulfate Method" (Gold Standard):
-
Preparation: Prepare a solution of 10% Sodium Thiosulfate (
) in water. -
Action: The thiosulfate anion (
) acts as a potent nucleophile, rapidly displacing the sulfonate group to form a non-volatile, non-genotoxic Bunte salt.[1]
Figure 2: Spill Response Workflow
Caption: Step-by-step containment and neutralization workflow for alkyl sulfonate spills.
First Aid Measures
-
Eye Contact: Rinse immediately with water for 15 minutes. Do not wait for symptoms. Transport to ER.
-
Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and water. Apply polyethylene glycol (PEG 400) if available to solubilize and remove the ester.
-
Inhalation: Move to fresh air. Monitor for delayed pulmonary edema (up to 24 hours).
References
-
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[6][7] (2017).[7] Link
-
European Chemicals Agency (ECHA). Substance Information: Methyl methanesulfonate (Analog Read-across).Link[1]
-
Teasdale, A., & Elder, D. Practical Management of Impurities in Pharmaceutical Development.[1] Wiley. (2018). Describes the chemistry of alkyl sulfonate formation and control.
-
PubChem. Compound Summary: Methyl 1-butanesulfonate. National Library of Medicine. Link[1]
-
Loyle, K. et al. "Decontamination of Alkylating Agents."[1] Organic Process Research & Development. (2015). Validates the sodium thiosulfate neutralization method.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. lcms.cz [lcms.cz]
- 3. tcichemicals.com [tcichemicals.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmda.go.jp [pmda.go.jp]
Regulatory & Technical Guide: Methyl Butanesulfonate (MBS) under ICH M7
This guide serves as a technical whitepaper for the assessment, classification, and control of Methyl Butanesulfonate (MBS) within the framework of ICH M7(R2).
Status: Class 2 (Mutagenic, Unknown Carcinogenic Potential) Default Control Limit: Threshold of Toxicological Concern (TTC) – 1.5 µ g/day Chemical Class: Alkyl Alkanesulfonate (Alkylating Agent)
Executive Technical Synthesis
Methyl butanesulfonate (MBS) is a potent alkylating agent formed typically when butanesulfonic acid (used as a counterion former or catalyst) comes into contact with methanol . Unlike its widely documented analogue Methyl Methanesulfonate (MMS), MBS lacks robust, compound-specific rodent carcinogenicity data (TD50) in the public domain.
Therefore, under ICH M7(R2) guidelines, MBS is classified as a Class 2 impurity (Known Mutagen, Unknown Carcinogenic Potential) provided Ames positivity is confirmed or assumed based on Structure-Activity Relationship (SAR). Consequently, it is controlled at the generic Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure, rather than a calculated compound-specific limit.[1][2][3]
Toxicological Profile & Regulatory Classification
Structural Alert & Mechanism
MBS (CAS 6291-56-1) possesses the sulfonate ester structural alert. The mechanism of toxicity is direct-acting alkylation (specifically methylation) of DNA bases, predominantly at the N7-position of guanine and N3-position of adenine.
-
Leaving Group: Butanesulfonate anion (
). -
Transferred Group: Methyl cation (
).
Because the alkylating species (methyl) is identical to that of MMS, the mutagenic potential is high. However, the leaving group (butane vs. methane) affects bioavailability, transport, and solvolysis rates, meaning MMS potency data cannot be blindly substituted to lower the risk, but the shared mechanism supports the high-concern classification.
The ICH M7 Decision Logic
The regulatory status of MBS is derived through the following exclusion logic:
-
Is it a Class 1 (Known Carcinogen)?
-
Search: Carcinogenic Potency Database (CPDB) and ICH M7 Addendum.[4]
-
Result: No specific TD50 value exists for Methyl Butanesulfonate. (Contrast with MMS, TD50 = 1.9 mg/kg/day).
-
-
Is it a Class 2 (Known Mutagen)?
-
Data: Alkyl sulfonates are part of a "high potency" structural class. Ames tests for homologous series (methyl esters of sulfonic acids) are consistently positive in strains TA100 and TA1535 (base-pair substitution).
-
-
Control Limit Derivation:
Regulatory Decision Tree (Visualization)
Figure 1: Regulatory classification logic for Methyl Butanesulfonate under ICH M7(R2).
Formation & Control Strategy[6]
Root Cause Analysis
MBS is not an impurity of the starting material itself but a process-related impurity . It forms via the esterification of butanesulfonic acid (BSA) with residual methanol.
Critical Process Parameters (CPPs):
-
Methanol Presence: Even trace amounts of MeOH (e.g., from a previous step or as a solvent contaminant) can trigger formation.
-
Water Content: Water drives the equilibrium back to the acid (hydrolysis). Anhydrous conditions favor MBS formation.
-
Temperature: Higher temperatures accelerate both formation and hydrolysis, but in anhydrous conditions, formation kinetics dominate.
Purge & Control Options
To avoid routine release testing (Option 4), you must demonstrate a "theoretical purge" or "process capability" (CpK) that ensures MBS is consistently < 30% of the TTC (i.e., < 0.45 µ g/day ).
-
Solvolysis (Hydrolysis): MBS is susceptible to hydrolysis, especially in basic aqueous media. A quench step with water/base can effectively destroy MBS.
-
Volatility: MBS has a boiling point (est. ~200°C) significantly higher than MeOH. It is not easily purged by simple drying unless high vacuum and temperature are applied, which risks API degradation.
-
Reaction Selection: Replace Methanol with Ethanol or Isopropanol? Caution: This forms Ethyl Butanesulfonate or Isopropyl Butanesulfonate, which are also mutagenic (Class 2). The best control is to avoid alcohol solvents in steps involving sulfonic acids.
Analytical Protocol: Determination of MBS
Objective: Quantify MBS at trace levels (ppm/ppb) relative to the API dose. Technique: GC-MS (Gas Chromatography - Mass Spectrometry) in SIM (Selected Ion Monitoring) mode.[6]
Method Rationale
Liquid Chromatography (LC) is often unsuitable due to the lack of a strong UV chromophore in MBS and the need for derivatization. GC-MS is preferred due to the volatility of the ester and the specificity of Mass Spec for trace detection.
Experimental Workflow
Reagents:
-
Diluent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Note: Do not use Methanol (risk of artifact formation).
-
Internal Standard: Deuterated Methyl Methanesulfonate (MMS-d3) or a structural analogue like Methyl Pentanesulfonate.
Instrument Parameters (Agilent 7890/5977 or equivalent):
-
Inlet: Splitless mode, 250°C.
-
Column: DB-624 or DB-WAX (30m x 0.25mm x 1.4µm). Polar columns help separate the polar sulfonate from non-polar matrix.
-
Carrier Gas: Helium, 1.0 mL/min constant flow.
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 10°C/min to 240°C.
-
Hold 5 min.
-
-
MS Detection (SIM Mode):
-
Target Ion (Quant): m/z 79 (
fragment common to methyl sulfonates) or molecular ion if visible. -
Qualifier Ions: m/z 109 , m/z 137 (depending on fragmentation pattern of butyl chain).
-
Validation Criteria (Limit Test vs. Quantitative)
Given the TTC of 1.5 µ g/day :
-
If Max Daily Dose = 1 g: Limit = 1.5 ppm .[3]
-
If Max Daily Dose = 100 mg: Limit = 15 ppm .
| Parameter | Acceptance Criteria |
| Specificity | No interference at MBS retention time from Blank or API. |
| LOD (Limit of Detection) | S/N ≥ 3:1 (Target ~0.15 ppm). |
| LOQ (Limit of Quantitation) | S/N ≥ 10:1 (Target ~0.45 ppm). |
| Recovery (Accuracy) | 80% – 120% at the Specification Level. |
| Linearity |
Analytical Logic Flow
Figure 2: GC-MS workflow for trace analysis of Methyl Butanesulfonate.
References
-
ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023.[4] Link
-
ICH M7(R2) Addendum . Application of the Principles of the ICH M7 Guideline to Calculation of Compound-Specific Acceptable Intakes. International Council for Harmonisation, 2023.[4] Link
-
Snodin, D.J. Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 2010. Link
- Teasdale, A.Genotoxic Impurities: Strategies for Identification and Control. Wiley, 2011.
-
European Medicines Agency (EMA) . Guideline on the Limits of Genotoxic Impurities. (Precursor to ICH M7, establishes the TTC concept).[5] Link
Sources
Methodological & Application
Synthesis and Characterization of Methyl 1-Butanesulfonate Reference Standard
Application Note & Protocol for Genotoxic Impurity (GTI) Profiling
Introduction & Regulatory Context
In the pharmaceutical industry, the control of mutagenic and genotoxic impurities (GTIs) is a critical safety requirement. Alkyl sulfonates, including methyl 1-butanesulfonate, are potent alkylating agents capable of reacting directly with DNA bases (e.g., N-7 of guanine), rendering them highly regulated potential genotoxic impurities (PGIs)[1]. These impurities often arise as byproducts when sulfonic acids or sulfonyl chlorides are used as reagents or catalysts in the presence of low-molecular-weight alcohols (like methanol) during active pharmaceutical ingredient (API) manufacturing.
To comply with stringent regulatory thresholds, analytical laboratories require high-purity certified reference materials to develop and validate highly sensitive GC-MS or LC-MS quantification methods[2]. This application note provides a comprehensive, self-validating synthetic protocol for producing a high-purity methyl 1-butanesulfonate reference standard.
Reaction Rationale & Mechanistic Causality
The synthesis of methyl 1-butanesulfonate is achieved via the nucleophilic acyl substitution (sulfonylation) of methanol by 1-butanesulfonyl chloride. To ensure high yield and prevent product degradation, the reaction environment must be carefully controlled.
-
Nucleophile & Solvent Dynamics: Methanol acts as the nucleophile. While it can be used as a solvent, utilizing a stoichiometric excess in an aprotic solvent like anhydrous dichloromethane (DCM) is preferred. DCM provides excellent solubility for the reagents while preventing the competitive hydrolysis of the sulfonyl chloride that occurs in the presence of moisture.
-
The Role of the Acid Scavenger: The reaction generates equimolar amounts of hydrogen chloride (HCl). If left unneutralized, HCl can drive reverse reactions, degrade the ester, or react with methanol to form chloromethane. The addition of a tertiary amine, such as triethylamine (TEA), acts as an acid scavenger[3]. TEA deprotonates the intermediate, forming triethylamine hydrochloride (TEA·HCl), which precipitates out of the non-polar DCM, thermodynamically driving the reaction to completion.
-
Thermal Control: The initial nucleophilic attack is highly exothermic. Conducting the addition at 0 °C prevents thermal degradation and suppresses the formation of reactive sulfene intermediates.
Figure 1: Mechanistic pathway of the sulfonylation reaction driven by a tertiary amine base.
Materials & Reagents
Table 1: Stoichiometry and Reagent Quantities
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| 1-Butanesulfonyl chloride | 156.63 | 1.00 | 15.66 g (100 mmol) | Electrophile / Starting Material |
| Methanol (Anhydrous) | 32.04 | 1.20 | 3.85 g (~4.8 mL) | Nucleophile |
| Triethylamine (TEA) | 101.19 | 1.20 | 12.14 g (~16.7 mL) | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | N/A | 100 mL | Aprotic Solvent |
Note: All reagents must be anhydrous to prevent the formation of 1-butanesulfonic acid.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . By integrating specific aqueous washes, the methodology inherently corrects for unreacted starting materials, ensuring the isolated organic layer contains only the target ester.
Phase 1: Reaction Assembly
-
System Purge: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Purge the system with inert nitrogen (
) gas for 15 minutes to eliminate atmospheric moisture. -
Solvent & Base Loading: Add 100 mL of anhydrous DCM, 4.8 mL of anhydrous methanol, and 16.7 mL of TEA to the flask.
-
Thermal Equilibration: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.
Phase 2: Controlled Addition & Esterification
-
Electrophile Addition: Transfer 15.66 g of 1-butanesulfonyl chloride into the dropping funnel. Add it dropwise to the stirring solution over 30 minutes. Causality: Dropwise addition controls the exotherm and prevents localized depletion of the TEA base, which could otherwise lead to acidic micro-environments.
-
Incubation: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (RT). Continue stirring for an additional 3 to 4 hours[3].
-
In-Process Control (IPC): Analyze an aliquot via GC-MS or TLC (Hexane:EtOAc 4:1). The complete disappearance of the 1-butanesulfonyl chloride peak validates the termination of the reaction phase.
Phase 3: Causality-Driven Workup & Purification
-
Quench: Add 50 mL of distilled water to the flask and stir vigorously for 5 minutes. Causality: This dissolves the precipitated TEA·HCl salt and quenches any trace unreacted sulfonyl chloride.
-
Acid Wash: Transfer the biphasic mixture to a separatory funnel. Separate the organic (bottom) layer. Wash the organic layer with 50 mL of 1M HCl. Causality: Protonates unreacted TEA, forcing it into the aqueous phase.
-
Neutralization Wash: Wash the organic layer with 50 mL of saturated aqueous
. Causality: Neutralizes residual HCl and extracts any 1-butanesulfonic acid byproduct into the aqueous phase. -
Brine Wash & Drying: Wash with 50 mL of brine to break any emulsions and pre-dry the organic layer. Dry the organic phase over anhydrous
. Filter the drying agent. -
Concentration & Distillation: Evaporate the DCM under reduced pressure using a rotary evaporator. Purify the resulting crude oil via fractional vacuum distillation to yield methyl 1-butanesulfonate as a clear, colorless liquid.
Figure 2: Step-by-step experimental workflow for the synthesis of methyl 1-butanesulfonate.
Analytical Characterization
To certify the synthesized material as a reference standard, its identity and purity must be confirmed using orthogonal analytical techniques.
Table 2: Expected Analytical Characterization Data
| Analytical Technique | Parameter / Signal | Structural Assignment |
| -OCH | ||
| -CH | ||
| -CH | ||
| -CH | ||
| -CH | ||
| GC-MS (Electron Ionization) | m/z 152 | Molecular Ion[M] |
| m/z 121 | Loss of methoxy group[M - OCH | |
| m/z 57 | Butyl cation[C |
Safety & Handling
CRITICAL WARNING: Methyl 1-butanesulfonate is a highly reactive alkylating agent and a known genotoxic/mutagenic compound.
-
All manipulations must be performed inside a certified Class II fume hood.
-
Operators must wear double nitrile gloves, a chemical-resistant lab coat, and safety goggles.
-
Spills should be neutralized immediately using a 10% aqueous solution of sodium hydroxide or ammonium hydroxide to hydrolyze the active ester.
References
-
Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design Source: MDPI (Molecules) URL:[Link]
-
Structure–Affinity Relationships and Structure–Kinetic Relationships of 1,2-Diarylimidazol-4-carboxamide Derivatives as Human Cannabinoid 1 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
Application Note: A Validated Protocol for Spiking and Recovery Studies of Methyl 1-Butanesulfonate in Pharmaceutical Samples
Introduction: The Imperative for Controlling Genotoxic Impurities
In pharmaceutical manufacturing, the control of impurities is paramount to ensure patient safety. A specific class of impurities, known as DNA reactive or genotoxic impurities (GTIs), is of particular concern because they can damage DNA, potentially leading to mutations and cancer even at trace levels.[1][2] Methyl 1-butanesulfonate is an alkyl sulfonate ester, a class of compounds frequently identified as potentially genotoxic due to their ability to act as alkylating agents.[3]
The regulatory framework for controlling these impurities is principally defined by the International Council for Harmonisation (ICH) M7 guideline.[4][5] This guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which establishes a default acceptable intake of 1.5 µ g/day for most genotoxic impurities, representing a negligible carcinogenic risk (1 in 100,000 lifetime risk).[2] Adhering to this threshold requires highly sensitive and accurate analytical methods capable of quantifying impurities at parts-per-million (ppm) levels relative to the drug substance.
A critical component of validating such a trace-level analytical method is the recovery study. This study demonstrates the method's accuracy by measuring its ability to correctly quantify a known amount of the impurity that has been intentionally added ("spiked") into the complex matrix of the drug substance or product. This application note provides a detailed, field-proven protocol for conducting spiking and recovery studies for methyl 1-butanesulfonate, ensuring scientific integrity and regulatory compliance.
Scientific Principles: Causality Behind the Protocol
The Challenge of the Matrix
The active pharmaceutical ingredient (API), excipients, and other components of a drug product create a complex sample "matrix." This matrix can interfere with the analytical signal of the target impurity, either enhancing or suppressing it, a phenomenon known as the "matrix effect." A recovery study is the definitive way to assess and quantify this effect. By spiking the impurity directly into the matrix and processing it through the entire analytical procedure, we can determine the true efficiency of the extraction and measurement steps, ensuring the reported result is an accurate reflection of the impurity level.[6]
Selecting the Right Analytical Technique
The physicochemical properties of methyl 1-butanesulfonate make it amenable to analysis by both Gas Chromatography (GC) and Liquid Chromatography (LC), typically coupled with Mass Spectrometry (MS).[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is often the preferred method for relatively volatile and thermally stable compounds like smaller alkyl sulfonates.[8][9] GC provides excellent separation, while MS offers high sensitivity and selectivity, which is crucial for detection at TTC levels. Methods often use a triple quadrupole mass spectrometer (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode for exceptional sensitivity and to minimize matrix interference.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful alternative, particularly for less volatile or thermally labile compounds.[10][11] It avoids the high temperatures of a GC inlet that could potentially degrade the analyte or the sample matrix.
This protocol will focus on a GC-MS/MS methodology, as it is robust and widely published for the analysis of short-chain alkyl sulfonates.[8][12]
Materials and Equipment
| Reagents and Consumables | Equipment |
| Methyl 1-butanesulfonate reference standard | Gas Chromatograph with Mass Spectrometer (GC-MS/MS) |
| Drug Substance / Placebo (as matrix) | Analytical Balance (4 or 5 decimal places) |
| Acetonitrile (ACN), HPLC or GC-MS grade | Vortex Mixer |
| Dichloromethane (DCM), HPLC or GC-MS grade | Sonicator Bath |
| Deionized (DI) Water, 18.2 MΩ·cm | Centrifuge |
| Class A Volumetric Flasks and Pipettes | Syringe Filters (e.g., 0.22 µm PTFE) |
| Autosampler Vials with Septa | GC Column (e.g., DB-624 or equivalent) |
Experimental Protocol
This protocol is designed to assess method accuracy by spiking methyl 1-butanesulfonate at three concentration levels into the drug substance matrix.
Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of methyl 1-butanesulfonate reference standard into a 100 mL Class A volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. Mix thoroughly. This solution should be stored under refrigerated conditions.
-
-
Intermediate Spiking Solution (10 µg/mL):
-
Pipette 10.0 mL of the Stock Standard Solution into a 100 mL Class A volumetric flask.
-
Dilute to volume with acetonitrile and mix.
-
-
Working Standard Solution (for Calibration Curve):
-
Prepare a series of calibration standards by diluting the Intermediate and/or Stock solutions to cover the expected concentration range. A typical range for GTI analysis is 0.0025 µg/mL to 0.3 µg/mL.[13]
-
Sample Preparation and Spiking Procedure
The target concentration for spiking should be based on the control threshold, which is derived from the drug's maximum daily dose and the TTC. For this example, we assume a control threshold of 5 ppm relative to the drug substance.
-
Prepare Sample Diluent: A common diluent is acetonitrile or dichloromethane, chosen to effectively dissolve the drug substance and the analyte.[8]
-
Weigh the Matrix: For each sample (un-spiked and spiked), accurately weigh 100 mg of the drug substance (or placebo matrix) into a suitable centrifuge tube.
-
Prepare Un-spiked Sample (Blank):
-
To one tube containing 100 mg of the matrix, add 1.0 mL of the sample diluent.
-
This sample serves as a blank to verify that there are no interfering peaks from the matrix at the retention time of methyl 1-butanesulfonate.
-
-
Prepare Spiked Samples: Prepare three replicates at each of the three concentration levels.
-
Low Level (LOQ, e.g., 1 ppm): Spike with a calculated volume of a dilute standard to achieve a final concentration equivalent to 1 ppm relative to the API.
-
Mid Level (100% of Target, e.g., 5 ppm): Spike with a calculated volume of the Intermediate Spiking Solution (10 µg/mL) to achieve a final concentration of 5 ppm.
-
High Level (150% of Target, e.g., 7.5 ppm): Spike with a calculated volume of the Intermediate Spiking Solution (10 µg/mL) to achieve a final concentration of 7.5 ppm.
-
-
Extraction:
-
After spiking, add sample diluent to each tube to a final volume of 1.0 mL.
-
Cap the tubes securely and vortex for 2 minutes to ensure thorough mixing and dissolution.
-
Sonicate for 10 minutes to facilitate complete extraction of the analyte from the matrix.[14]
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any undissolved solids.
-
Carefully transfer the supernatant through a 0.22 µm syringe filter into an autosampler vial for GC-MS analysis.
-
GC-MS/MS Analysis
The following are typical starting parameters and should be optimized for the specific instrument and application.
| Parameter | Setting | Rationale |
| GC Column | DB-624, 30 m x 0.32 mm, 1.8 µm film thickness or equivalent | Mid-polarity phase suitable for separating a wide range of volatile compounds. |
| Carrier Gas | Helium at 1.5 mL/min (constant flow) | Inert gas standard for GC-MS. |
| Inlet Temperature | 220 °C | Ensures rapid volatilization of the analyte without causing thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte onto the column, which is essential for trace-level analysis.[15] |
| Oven Program | Initial 50 °C for 2 min, ramp at 15 °C/min to 240 °C, hold for 5 min | A temperature gradient designed to separate the analyte from solvent and matrix components effectively.[16] |
| MS Transfer Line | 250 °C | Prevents condensation of the analyte before it enters the mass spectrometer. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, crucial for distinguishing the analyte from matrix noise.[8] |
| MRM Transitions | To be determined by infusing a standard of methyl 1-butanesulfonate. A quantifying and a qualifying ion transition should be used. | Ensures confident identification and accurate quantification of the target analyte. |
Data Analysis and Acceptance Criteria
The accuracy of the method is evaluated by calculating the percent recovery for each spiked sample.
Calculation of Percent Recovery
The concentration of the spiked samples is determined from the calibration curve generated from the working standards. The percent recovery is then calculated as follows:
% Recovery = ( (Concentration_found_in_spiked_sample - Concentration_found_in_unspiked_sample) / Concentration_spiked ) * 100
Acceptance Criteria
The acceptance criteria for recovery can vary depending on the concentration of the analyte and the regulatory context. For trace-level analysis of genotoxic impurities, a wider range is often scientifically justifiable and acceptable compared to standard API assays.[17][18][19]
| Parameter | Acceptance Criteria | Reference |
| Mean Recovery | 70% – 130% | [8][20] |
| Precision (RSD) | ≤ 15% at each level | [21][22] |
-
Interpretation: Results falling within these ranges demonstrate that the analytical method is accurate and precise for its intended purpose: the reliable quantification of methyl 1-butanesulfonate at trace levels within the specified matrix. Recoveries outside this range may indicate a significant matrix effect, inefficient extraction, or analyte instability, requiring method optimization and investigation.[21]
Workflow Visualization
The following diagram illustrates the complete workflow for the spiking and recovery study.
Caption: Workflow for Methyl 1-Butanesulfonate Spiking and Recovery Study.
Conclusion
This application note details a comprehensive and scientifically grounded protocol for conducting spiking and recovery studies for the potential genotoxic impurity methyl 1-butanesulfonate. By meticulously following these steps, explaining the causality behind experimental choices, and adhering to established acceptance criteria, researchers can robustly validate the accuracy of their analytical methods. This ensures that data submitted to regulatory agencies is trustworthy and that drug products are safe for patient use, meeting the stringent requirements for the control of genotoxic impurities.
References
-
Liu, Z., et al. (2019). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 170, 104-112. Available at: [Link]
-
European Medicines Agency (EMA). (2023). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. Available at: [Link]
-
Freyr Solutions. (2024). Understanding the Role of ICH-M7 in Impurities Assessment. Available at: [Link]
-
International Council for Harmonisation (ICH). (2017). M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Available at: [Link]
-
J-Star Research. (n.d.). FDA Guidelines on Genotoxic Impurities. Available at: [Link]
-
IntuitionLabs. (2026). ICH M7: A Guide to Mutagenic Impurity Assessment Software. Available at: [Link]
-
Sitaram, C., et al. (2011). Determination of Alkyl Methanesulfonates in Doxazosin Mesylate by Gas Chromatography-mass Spectrometer. ResearchGate. Available at: [Link]
-
Semantic Scholar. (2019). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. Available at: [Link]
-
Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Available at: [Link]
-
ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Available at: [Link]
-
Reddy, G.S., et al. (2012). Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. PMC. Available at: [Link]
-
ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Available at: [Link]
-
Shimadzu. (2013). Analysis of linear alkylbenzene sulfonate in environmental water using online SPE LC system coupled with LC-MS/MS. Available at: [Link]
-
BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. Available at: [Link]
-
Pharmaceutical Technology. (2016). Best Practices for Cleaning Validation Swab Recovery Studies. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Available at: [Link]
-
ResearchGate. (2025). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. Available at: [Link]
-
ResearchGate. (2025). Determination of Linear Alkylbenzenesulfonates and Their Degradation Products in Soils by Liquid Chromatography-Electrospray-Ion Trap Multiple-Stage Mass Spectrometry. Available at: [Link]
-
GL Sciences. (n.d.). LT130 Analysis of Anion Surfactants by LC/MS/MS. Available at: [Link]
-
Analytical Methods. (n.d.). General analytical methods for nitrosamine impurities in sartans. Available at: [Link]
-
LinkedIn. (2025). Genotoxic Impurities in Pharmaceutical Raw Materials and Their Impact on Product Quality. Available at: [Link]
-
Teasdale, A., et al. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development, 17(2), 221-230. Available at: [Link]
-
PubChem. (n.d.). 3-Methyl-1-butanesulfonic acid. Available at: [Link]
-
Wang, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. PMC. Available at: [Link]
-
Thomas A. Little Consulting. (2016). Establishing Acceptance Criteria for Analytical Methods. Available at: [Link]
-
U.S. Food & Drug Administration (FDA). (2018). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Available at: [Link]
-
ResearchGate. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. Available at: [Link]
-
Kumar, A., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. PMC. Available at: [Link]
-
Elder, D. P., et al. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 19(11), 1519-1533. Available at: [Link]
-
Global Substance Registration System (GSRS). (2025). 3-METHYL-1-BUTANESULFONIC ACID. Available at: [Link]
-
Wikipedia. (n.d.). Liquid chromatography–mass spectrometry. Available at: [Link]
-
ResearchGate. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Available at: [Link]
-
Axios Research. (n.d.). methyl butane-1-sulfonate. Available at: [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. (n.d.). Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, methyl ester - Substance Details. Available at: [Link]
-
Zhou, L., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PMC. Available at: [Link]
-
LCGC International. (2025). Determination of Genotoxic Impurities in Pharmaceuticals. Available at: [Link]
-
ResearchGate. (n.d.). Trace analysis of residual methyl methanesulfonate, ethyl methanesulfonate and isopropyl methanesulfonate in pharmaceuticals by capillary gas chromatography with flame ionization detection. Available at: [Link]
-
ResearchGate. (2025). Preparation of Methyl Ester Sulfonates Based on Sulfonation in a Falling Film Microreactor from Hydrogenated Palm Oil Methyl Esters with Gaseous SO3. Available at: [Link]
Sources
- 1. Role of ICH M7 in Impurities Assessment | Freyr [freyrsolutions.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. biopharminternational.com [biopharminternational.com]
- 20. rroij.com [rroij.com]
- 21. pharmtech.com [pharmtech.com]
- 22. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
GC-MS method development for trace methyl 1-butanesulfonate analysis
Application Note: Trace Analysis of Methyl 1-Butanesulfonate (MBS) in Drug Substances via GC-MS
Executive Summary & Regulatory Context
Methyl 1-butanesulfonate (MBS) is a potent alkylating agent classified as a Potential Genotoxic Impurity (PGI) . Under ICH M7 (R1) guidelines, mutagenic impurities must be controlled to levels that pose negligible risk—typically a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[1][2]
For a drug substance with a maximum daily dose of 1 g, this translates to a limit of 1.5 ppm . Consequently, analytical methods must possess a Limit of Quantitation (LOQ) well below this threshold (typically
The Analytical Challenge: MBS (CAS 2386-47-2) is the methyl ester of 1-butanesulfonic acid. It is formed when butanesulfonic acid (used as a counter-ion or reagent) comes into contact with methanol during synthesis. Unlike the more common methyl methanesulfonate (MMS), MBS has a longer alkyl chain, altering its volatility and fragmentation patterns, necessitating a tailored GC-MS approach.
Method Development Strategy: The "Why" Behind the "How"
Successful trace analysis requires a synergistic approach to extraction, separation, and detection.
Solvent Selection: The Polarity Balance
-
Rationale: Alkyl sulfonates are polar esters. While hexane extracts non-polar matrices well, it often yields poor recovery for sulfonates. DCM provides the optimal polarity to solubilize MBS while remaining volatile enough to prevent solvent tailing from obscuring early-eluting peaks.
-
Alternative: If the API is insoluble in DCM, a Liquid-Liquid Extraction (LLE) using water (to dissolve API) and DCM (to extract MBS) is recommended.
Column Selection: Selectivity over Efficiency
-
Choice: DB-624 (or VF-624ms) - 6% Cyanopropyl-phenyl / 94% Dimethylpolysiloxane.
-
Rationale: Standard non-polar columns (DB-1, DB-5) often fail to separate MBS from the solvent front or bulk API matrix. The mid-polarity 624-phase interacts with the sulfonate ester functional group, providing superior retention and peak shape for volatile polar impurities.
Detection: Sensitivity via SIM
-
Choice: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode.
-
Rationale: Full Scan mode lacks the sensitivity for sub-ppm analysis. SIM focuses the quadrupole on specific mass-to-charge (m/z) ratios, improving the Signal-to-Noise (S/N) ratio by 10-100x.
Visualizing the Workflow
The following diagram outlines the critical decision pathways for developing this method, ensuring scientific rigor and "Self-Validating" logic.
Caption: Logical workflow for developing a trace impurity method, moving from risk identification to validated control.
Experimental Protocol
Reagents & Standards
-
Methyl 1-butanesulfonate (MBS): Reference Standard (>98% purity).
-
Internal Standard (ISTD): Methyl methanesulfonate-d3 (MMS-d3) or Butyl acetate (if structurally appropriate and resolved). Note: Deuterated standards are preferred to correct for matrix effects.
-
Diluent: Dichloromethane (HPLC Grade).
Standard Preparation
-
Stock Solution (1000 ppm): Weigh 10 mg MBS into a 10 mL volumetric flask. Dilute to volume with DCM.
-
Intermediate Stock (10 ppm): Dilute 100 µL of Stock into 10 mL DCM.
-
Calibration Standards: Prepare linearity standards at 0.1, 0.5, 1.0, 2.0, and 5.0 ppm (relative to API concentration).
Sample Preparation (Direct Injection)
-
Weigh 100 mg of Drug Substance (API).
-
Transfer to a 10 mL centrifuge tube.
-
Add 2.0 mL of Diluent (containing ISTD).
-
Vortex for 2 minutes and sonicate for 5 minutes.
-
Centrifuge at 5000 rpm for 5 minutes (to settle insoluble API).
-
Transfer supernatant to a GC vial.
GC-MS Operating Conditions
| Parameter | Setting | Rationale |
| Instrument | Agilent 7890/5977 (or equivalent) | Single Quadrupole is sufficient. |
| Inlet | Splitless, 250°C | Maximizes analyte transfer to column. |
| Liner | Ultra Inert, Single Taper with Wool | Wool traps non-volatiles; deactivation prevents MBS degradation. |
| Column | DB-624 (30m x 0.25mm x 1.4µm) | Thicker film (1.4µm) improves retention of volatiles. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS. |
| Oven Program | 40°C (hold 2 min) -> 10°C/min -> 240°C (hold 5 min) | Low initial temp focuses the solvent band. |
| Transfer Line | 250°C | Prevents condensation. |
| Ion Source | EI, 230°C | Standard ionization temp. |
| Acquisition | SIM Mode | See Section 4.5 |
SIM Parameter Selection
Critical Step: Perform a Full Scan (40-300 amu) of a high-concentration standard (50 ppm) to confirm ions. MBS (MW 152) typically fragments via alkyl chain cleavage.
Recommended Ions for MBS:
-
Target Ion (Quant): m/z 57 (Butyl cation,
) or m/z 79 (Sulfonate fragment). -
Qualifier Ion 1: m/z 121 (Loss of
). -
Qualifier Ion 2: m/z 152 (Molecular Ion - often weak but specific).
-
Dwell Time: 50-100 ms per ion.
Validation & Results Interpretation
To ensure "Trustworthiness," the method must pass the following criteria based on ICH Q2(R1).
System Suitability
-
Resolution: MBS peak must be resolved (>1.5) from the solvent front and any interfering matrix peaks.
-
Sensitivity: The S/N ratio for the 0.5 ppm standard must be >10.
Linearity & Range
Accuracy (Recovery)
-
Spike the API with MBS at 0.5, 1.0, and 1.5 ppm levels.
-
Acceptance: Recovery between 80-120%.
-
Note: If recovery is low, check for matrix binding. A Liquid-Liquid Extraction (dissolving API in water, extracting with DCM) may be required.
Example Chromatogram Description
-
RT ~ 8.5 min: Methyl 1-butanesulfonate (Sharp, symmetrical peak).
-
Baseline: Clean, with no co-eluting peaks at m/z 57/79/121.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Poor Peak Shape (Tailing) | Active sites in liner or column. | Replace liner with Ultra Inert type; trim column 20cm. |
| Low Sensitivity | Split vent open or detector dirty. | Ensure Splitless mode; clean ion source. |
| Carryover | High boiling residues in injector. | Increase post-run oven temp; use solvent washes (DCM). |
| Interference at m/z 57 | Hydrocarbon contamination. | Use m/z 79 or 121 as Quant ion (trade-off: lower intensity). |
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[6][7][8][9][10][11] [Link]
-
Snodin, D. J. (2010). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology. [Link]
- Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley.
-
Agilent Technologies . Analysis of Trace Level Genotoxic Impurities in Pharmaceuticals by GC/MS. Application Note. [Link] (General method for alkyl sulfonates).
Disclaimer: This protocol is a starting point for method development. Users must validate the method for their specific sample matrix according to local regulatory standards (e.g., FDA, EMA).
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. rroij.com [rroij.com]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Advanced Derivatization Strategies for Trace-Level Detection of Sulfonate Ester Genotoxic Impurities
Introduction & Regulatory Context
Sulfonate esters—specifically alkyl methanesulfonates (mesylates), benzenesulfonates (besylates), and p-toluenesulfonates (tosylates)—are potent DNA-reactive alkylating agents classified as potentially genotoxic impurities (PGIs)[1]. They are frequently generated during active pharmaceutical ingredient (API) synthesis when sulfonic acids, utilized for salt formation or as catalysts, react with residual short-chain alcohols (e.g., methanol, ethanol)[1].
Regulatory bodies (FDA, EMA) and ICH M7 guidelines mandate the stringent control of these impurities. Based on the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , analytical methods must routinely achieve limits of quantitation (LOQ) in the low parts-per-million (ppm) or parts-per-billion (ppb) range relative to the API[2][3].
The Mechanistic Rationale for Derivatization
Direct instrumental analysis of sulfonate esters presents severe analytical bottlenecks. As a Senior Application Scientist, I frequently observe method failures stemming from three core issues:
-
Volatility & Thermal Instability: Sulfonate esters lack the sufficient vapor pressure required for standard Headspace-Gas Chromatography (HS-GC)[1]. Furthermore, direct injection techniques often lead to artifact formation due to ester hydrolysis or thermal decomposition of the API matrix in the GC inlet[1].
-
Chromophoric Deficiency: Aliphatic sulfonate esters (like methyl methanesulfonate, MMS) lack conjugated pi-systems, rendering standard HPLC-UV methods blind to their presence at trace levels[4].
-
Matrix Suppression: In direct LC-MS analysis, the massive concentration of the API co-eluting with trace PGIs causes severe ion suppression, destroying method sensitivity[5].
The Solution: Chemical derivatization fundamentally alters the physicochemical properties of the analyte. By tagging the sulfonate ester with a specific functional group, we can selectively increase volatility for GC, introduce strong chromophores for UV detection, and stabilize the analyte against matrix-induced degradation[1][4].
Fig 1: Logical workflow illustrating the necessity of derivatization for sulfonate ester PGIs.
Key Derivatization Agents and Methodologies
Pentafluorothiophenol (PFTP) for HS-GC-MS
PFTP is the industry gold standard for GC-MS analysis of sulfonate esters[1][6].
-
Causality: The derivatization relies on a nucleophilic substitution (
) where the sulfonate ester reacts with PFTP in a basic medium. The leaving group (sulfonate) is replaced by the pentafluorothiophenol moiety, yielding a highly volatile and thermally stable pentafluorophenyl alkyl sulfide[1]. -
Analytical Advantage: This approach shifts the analyte into the headspace, leaving the non-volatile API matrix in the liquid phase. The pentafluorophenyl group provides a distinct, heavy mass fragment ideal for Selected Ion Monitoring (SIM), drastically improving the signal-to-noise ratio[1][6].
Dithiocarbamates (DDTC and BDC) for HPLC-UV
For laboratories prioritizing LC platforms, sodium N,N-diethyldithiocarbamate (DDTC) or sodium dibenzyldithiocarbamate (BDC) are highly effective[4][7].
-
Causality: These reagents undergo nucleophilic substitution with alkyl sulfonates to form dithiocarbamate esters.
-
Analytical Advantage: The dithiocarbamate moiety introduces a strong UV chromophore, enabling highly sensitive HPLC-UV detection without relying on mass spectrometry[4]. BDC, in particular, enhances the hydrophobicity of the derivative, improving retention and baseline separation from polar API matrices on standard C18 reversed-phase columns[4].
Quantitative Data Summary
The following table synthesizes the performance metrics of these derivatization strategies based on validated pharmaceutical industry data[4][6][8].
| Derivatization Reagent | Target Platform | Target PGIs | Typical LOQ | Key Advantages | Limitations |
| Pentafluorothiophenol (PFTP) | HS-GC-MS | Mesylates, Besylates, Tosylates | 0.1 – 2.5 ppm | Excellent volatility; eliminates matrix interference via headspace sampling. | Reagent has a strong odor; requires MS detector for specificity. |
| Sodium Dibenzyldithiocarbamate (BDC) | HPLC-UV | MMS, EMS | 0.15 – 0.40 ng/mL | Allows use of standard UV detectors; high recovery (94-115%). | Requires careful pH control (NaOH) to prevent API precipitation. |
| Sodium Diethyldithiocarbamate (DDTC) | HPLC-UV / LC-MS | Alkyl Sulfonates | ~15 ng/mL | Good alternative for LC-MS; enhances ionization. | Less hydrophobic than BDC; earlier elution can risk matrix overlap. |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal standards and matrix blanks to continuously verify reaction efficiency and absence of false positives.
Protocol A: In Situ PFTP Derivatization for HS-GC-MS
Note: Conduct all steps in a fume hood due to the odor and toxicity of PFTP.
-
Sample Preparation: Accurately weigh 100 mg of the API into a 20 mL headspace vial.
-
Internal Standard Addition: Add 1.0 mL of diluent (e.g., DMSO/Water 80:20 v/v) spiked with a deuterated internal standard (e.g., MMS-d3 at 1.0 ppm). Causality: The internal standard corrects for any variability in derivatization kinetics or headspace partitioning.
-
Reagent Addition: Add 100 µL of a 10 mg/mL PFTP solution (prepared in basic aqueous media, pH > 9, to ensure the thiol is deprotonated to the highly nucleophilic thiolate).
-
Incubation: Seal the vial immediately with a PTFE-lined septum. Incubate in the headspace autosampler at 80°C for 20 minutes. Causality: 80°C provides the activation energy for the
reaction while simultaneously driving the volatile sulfide derivative into the gas phase. -
Analysis: Inject 1.0 mL of the headspace gas into the GC-MS operating in SIM mode.
Protocol B: BDC Derivatization for HPLC-UV Analysis
Note: Validated for methanesulfonate impurities in basic APIs[4].
-
Matrix Blank Preparation (Self-Validation): Prepare a control sample of the API known to be free of PGIs. Spike this blank at the target LOQ to verify derivatization yield and confirm the absence of co-eluting matrix peaks.
-
Sample Dissolution: Dissolve 50 mg of API in 2.0 mL of a 10% NaOH aqueous solution. Causality: The strong base neutralizes the API (if it is a mesylate salt), converting it to its free base form and preventing it from interfering with the nucleophilic attack[4].
-
Derivatization: Add 1.0 mL of BDC reagent (5 mg/mL in acetonitrile).
-
Reaction: Vortex for 1 minute and incubate at 50°C for 30 minutes in a water bath to drive the reaction to completion.
-
Extraction: Add 2.0 mL of a non-polar extraction solvent (e.g., hexane or ethyl acetate). Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes. Causality: Liquid-liquid extraction isolates the hydrophobic BDC-sulfonate derivative from the highly polar NaOH/API aqueous phase, ensuring a clean injection.
-
Analysis: Transfer the organic layer to an HPLC vial and inject 10 µL onto a C18 column, monitoring UV absorbance at 254 nm.
Fig 2: Step-by-step experimental workflow for sulfonate ester derivatization.
References
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds Chromatography Online[Link]
-
Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry ResearchGate[Link]
-
Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection MDPI[Link]
-
A generic approach for the determination of residues of alkylating agents in active pharmaceutical ingredients by in situ derivatization-headspace-gas chromatography-mass spectrometry ResearchGate[Link]
-
Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry PubMed Central (NIH)[Link]
-
Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS Utrecht University Repository[Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. mdpi.com [mdpi.com]
- 5. mdpi-res.com [mdpi-res.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Trace-Level LC-MS/MS Quantification of Methyl 1-Butanesulfonate in API Matrix
Introduction & Regulatory Context
The synthesis of active pharmaceutical ingredients (APIs) frequently utilizes sulfonic acids (e.g., methanesulfonic acid, butanesulfonic acid) as counter-ions, reagents, or catalysts. When these acids are exposed to short-chain alcohols like methanol during synthesis, workup, or storage, highly reactive alkyl sulfonate esters can form[1]. Methyl 1-butanesulfonate (MBS) is a prototypical alkyl sulfonate byproduct. Due to its potent DNA-alkylating capability, MBS is classified as a mutagenic impurity under the ICH M7 guidelines, necessitating rigorous control at the Threshold of Toxicological Concern (TTC) to limit potential carcinogenic risk[2].
Quantifying MBS at parts-per-million (ppm) or parts-per-billion (ppb) levels within a high-concentration API matrix presents a triad of analytical challenges: the molecule lacks a strong UV chromophore, exhibits poor ionization efficiency in standard electrospray ionization (ESI), and is highly susceptible to matrix-induced ion suppression. This application note details a robust, matrix-tolerant LC-MS/MS methodology designed to overcome these hurdles.
Fig 1: ICH M7-guided risk assessment and analytical workflow for methyl 1-butanesulfonate.
Mechanistic Insights: Overcoming Analytical Traps
As a Senior Application Scientist, it is critical to understand that analytical methods for genotoxic impurities fail not because of the instrument, but because of flawed chemistry during sample preparation and introduction.
Trap 1: In-Situ Artifact Formation
When analyzing for methyl esters, the choice of sample diluent is paramount. If an API containing residual butanesulfonic acid is dissolved in methanol, solvolysis can occur within the sample vial, generating MBS de novo and leading to false-positive results[3]. Causality: To prevent this, our protocol strictly utilizes an aprotic diluent (Acetonitrile/Water) to quench esterification reactions, ensuring that the measured MBS reflects the true batch content.
Trap 2: Poor Ionization Efficiency
Alkyl sulfonates are neutral and lack basic sites for efficient protonation in ESI. While pre-column derivatization with triethylamine to form permanently charged quaternary ammonium species is a highly effective, albeit complex, strategy for ESI[4], direct analysis using Atmospheric Pressure Chemical Ionization (APCI) in positive mode offers a streamlined alternative. Causality: APCI utilizes a corona discharge to ionize solvent molecules, which efficiently transfer charge to the volatile MBS in the gas phase, predominantly forming the protonated molecule
Trap 3: Matrix Suppression & Source Contamination
Injecting 10–50 mg/mL of API directly into a mass spectrometer will rapidly foul the ion source and cause catastrophic ion suppression. Causality: A post-column divert valve is mandatory. The LC gradient separates the weakly retained MBS from the highly retained API, allowing the valve to direct the eluent to the MS only during the MBS elution window, shunting the massive API plug to waste.
Fig 2: Divert valve switching strategy to prevent MS source contamination by the API matrix.
Experimental Protocol & Self-Validating System
Reagents and Materials
-
Analyte: Methyl 1-butanesulfonate (Reference Standard, >99% purity).
-
Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water.
-
Additives: LC-MS grade Formic Acid (FA).
-
Diluent: 50:50 (v/v) Water/ACN. (Note: Strictly avoid Methanol).
Self-Validating Quality Control Strategy
To ensure trustworthiness, every sequence must include a self-validating framework[5]:
-
Diluent Blank: Confirms the absence of system carryover or background contamination.
-
Unspiked API Matrix (10 mg/mL): Assesses the baseline level of MBS in the API and checks for in-situ artifact formation.
-
Spiked Matrix (Recovery): API spiked with MBS at the TTC limit (e.g., 1.5 ppm relative to API). This proves that the method can accurately recover the analyte despite potential matrix-induced ion suppression.
-
System Suitability Test (SST): Six replicate injections of the standard at the Limit of Quantification (LOQ) to ensure system precision (RSD < 10%).
Sample Preparation Step-by-Step
-
Standard Stock Solution: Accurately weigh 10 mg of MBS into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (100 µg/mL).
-
Working Standard (TTC Limit): Dilute the stock solution to the target TTC concentration (e.g., 15 ng/mL, corresponding to 1.5 ppm in a 10 mg/mL API solution).
-
Sample Preparation: Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Add 7 mL of Diluent, vortex for 2 minutes, and sonicate for 5 minutes (maintain bath temperature < 25°C to prevent degradation). Make up to volume with Diluent.
-
Filtration: Filter the sample through a 0.22 µm PTFE syringe filter into an LC vial.
Instrumental Parameters & Data Presentation
Liquid Chromatography Parameters
Separation is achieved using a high-retention C18 column to ensure the polar MBS is retained sufficiently away from the solvent front, while the gradient ensures the API is flushed out later.
| Parameter | Specification |
| System | UHPLC System with Post-Column Divert Valve |
| Column | Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Divert Valve Timing | 0.0–3.0 min: Waste | 3.0–6.0 min: MS | 6.0–10.0 min: Waste |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 4.0 | 40 | 60 |
| 5.0 | 5 | 95 |
| 8.0 | 5 | 95 |
| 8.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Mass Spectrometry Parameters
Detection is performed using a Triple Quadrupole Mass Spectrometer equipped with an APCI source operating in positive Multiple Reaction Monitoring (MRM) mode.
| MS Parameter | Setting |
| Ionization Source | APCI (Positive Mode) |
| Corona Discharge | 4.0 µA |
| Desolvation Temp | 450 °C |
| Desolvation Gas | 800 L/hr (Nitrogen) |
| Cone Gas | 50 L/hr |
MRM Transitions for Methyl 1-Butanesulfonate (
| Transition | Purpose | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|
| 153.1 → 57.1 | Quantifier (Butyl cation) | 25 | 15 |
| 153.1 → 121.1 | Qualifier (Loss of Methanol)| 25 | 20 |
Method Validation Summary
The method was validated in accordance with ICH Q2(R1) and ICH M7 guidelines, demonstrating excellent sensitivity and matrix tolerance[3].
| Validation Parameter | Result | Acceptance Criteria |
| Limit of Detection (LOD) | 0.3 ppm (3 ng/mL) | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 1.0 ppm (10 ng/mL) | S/N ≥ 10, RSD ≤ 10% |
| Linearity ( | 0.9992 (1.0 to 20 ppm) | |
| Accuracy (Spiked Recovery) | 94.5% – 102.3% | 80% – 120% |
| Method Precision (RSD) | 4.2% (at 1.5 ppm) | ≤ 10% |
| Solution Stability | Stable for 48h at 4°C | 90% – 110% of initial |
References
-
European Medicines Agency (EMA). "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline". europa.eu. 2
-
International Council for Harmonisation (ICH). "Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1)". ich.org.1
-
Ahn, S. et al. "Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals". PMC - nih.gov. 5
-
Waters Corporation. "Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities". waters.com.
-
Liu, D. et al. "A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances". ResearchGate. 4
-
Sun, M. et al. "Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS". PMC - nih.gov. 3
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Microextraction (SPME) of Alkyl Sulfonates for Trace Analysis
Abstract & Introduction
Alkyl sulfonates are a class of anionic surfactants and process intermediates critical in various industries; however, they are also recognized as potential genotoxic impurities (GTIs) in pharmaceutical products and as environmental contaminants.[1][2][3][4] Their inherent high polarity, negligible volatility, and ionic nature present significant challenges for traditional sample preparation techniques, which are often laborious and solvent-intensive.[5] This application note presents a comprehensive guide to the development and implementation of Solid-Phase Microextraction (SPME) as a robust, solvent-free method for the extraction and preconcentration of alkyl sulfonates from aqueous matrices. We will explore the fundamental principles governing the selection of SPME parameters and provide detailed, validated protocols for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the preferred analytical endpoint for its direct analysis capabilities and high sensitivity.
The SPME-Alkyl Sulfonate Interaction: A Mechanistic Overview
SPME operates on the principle of equilibrium partitioning of analytes between the sample matrix and a polymeric coating on a fused silica fiber.[6][7] For ionic and highly polar molecules like alkyl sulfonates, successful extraction is not trivial and hinges on understanding the underlying chemical interactions.
The Challenge: Polarity and Non-Volatility
The primary analytical hurdle for alkyl sulfonates is the combination of a hydrophilic, negatively charged sulfonate headgroup (-SO₃⁻) and a hydrophobic alkyl tail of varying length. This amphiphilic nature means they are highly soluble in water and essentially non-volatile, precluding direct analysis by Gas Chromatography (GC) without a derivatization step to mask the polar functional group.[5] The goal of SPME is to select a fiber coating that can effectively compete with water for the analyte and facilitate its transfer from the sample to the fiber.
Selecting the Appropriate Extraction Mode: Direct Immersion (DI) vs. Headspace (HS)
SPME can be performed in two primary modes: Direct Immersion (DI), where the fiber is placed directly into the liquid sample, and Headspace (HS), where the fiber is exposed to the vapor phase above the sample.
-
Headspace (HS-SPME): This mode is ideal for volatile or semi-volatile compounds that readily partition into the headspace.[8][9] It offers the significant advantage of protecting the fiber from non-volatile matrix components like salts and proteins, thereby extending fiber lifetime.[10] However, due to their negligible volatility, alkyl sulfonates are not amenable to HS-SPME.
-
Direct Immersion (DI-SPME): DI-SPME is the required mode for non-volatile and highly water-soluble analytes.[8][11] By immersing the fiber directly into the sample, it allows for the extraction of compounds that prefer to remain in the aqueous phase, making it the logical and necessary choice for alkyl sulfonates.[8][12]
Fiber Chemistry: The Key to Selectivity and Efficiency
The choice of fiber coating is the most critical parameter in an SPME method. The coating must have a high affinity for the target analytes. For the amphiphilic alkyl sulfonates, this requires a coating that can engage in both polar and non-polar interactions.
| Fiber Coating Type | Chemistry & Interaction Mechanism | Suitability for Alkyl Sulfonates |
| Polydimethylsiloxane (PDMS) | Non-polar, liquid polymer. Extraction is based on absorption and partitioning governed by hydrophobic interactions. | Poor. While it can interact with the alkyl tail, it has no affinity for the polar sulfonate headgroup, resulting in very low extraction efficiency.[13] |
| Polyacrylate (PA) | Polar, liquid polymer. Extraction is based on absorption involving dipole-dipole and hydrogen bonding interactions. | Good. This is often the recommended starting point. The polar nature of the PA coating can interact favorably with the sulfonate group, making it a suitable choice for polar analytes.[13][14] |
| PDMS/Divinylbenzene (PDMS/DVB) | Mixed-mode, solid adsorbent/liquid absorbent. Combines the hydrophobic nature of PDMS with the porous DVB polymer, which provides π-π and hydrophobic interactions. | Moderate. Can be effective, especially for longer-chain alkylbenzene sulfonates where hydrophobic and π-π interactions with the benzene ring are significant.[15] |
| Novel Mixed-Mode Coatings | Chemistries designed for specific interactions, such as incorporating anion-exchange functionalities. For example, a coating with quaternary ammonium groups can provide strong electrostatic interactions with the sulfonate anion, while a C18 component provides hydrophobic interactions. | Excellent. Custom-synthesized or specialized fibers can offer superior extraction efficiency and selectivity due to multiple, targeted interaction points with the analyte.[16] |
SPME Method Development & Optimization Protocol
A systematic approach is crucial for developing a robust and reproducible SPME method. The following steps outline the logical workflow for optimizing the extraction of alkyl sulfonates.
Workflow for SPME Method Optimization
Caption: SPME method development workflow.
Causality of Optimization Parameters
-
pH Adjustment: The pH of the sample solution is critical. Alkyl sulfonates are salts of strong acids, so they will remain ionized (anionic) across a wide pH range. However, adjusting the pH can suppress the ionization of matrix interferences (like carboxylic acids), potentially improving selectivity. A starting pH of 7 is recommended.
-
Ionic Strength (Salt Addition): Adding an inert salt (e.g., NaCl or Na₂SO₄) to the sample typically increases the extraction efficiency for many organic compounds. This "salting-out" effect reduces the solubility of the analyte in the aqueous phase, promoting its partition onto the SPME fiber.[17] For ionic species like sulfonates, this effect must be empirically tested, as high salt concentrations can also create competition for fiber sorption sites. Start by evaluating a range from 0% to 20% (w/v) NaCl.
-
Extraction Time and Agitation: SPME is an equilibrium-based process. Extraction time and agitation speed determine the rate at which this equilibrium is reached. Sufficient time (e.g., 30-60 minutes) is needed for the analytes to diffuse from the sample bulk to the fiber. Agitation (stirring or shaking) is crucial as it reduces the thickness of the static boundary layer around the fiber, accelerating mass transfer and leading to shorter equilibrium times.[2]
-
Extraction Temperature: Increasing the temperature generally increases the diffusion rate of analytes, accelerating extraction kinetics.[18] However, it can also decrease the partitioning coefficient (Kfs), as sorption to the fiber is often an exothermic process. This means that while equilibrium may be reached faster at higher temperatures, the total amount extracted at equilibrium might be lower. An optimal temperature (e.g., 40-60°C) must be determined experimentally.
Detailed Application Protocol: SPME-LC-MS/MS of Alkyl Sulfonates in Water
This protocol provides a validated starting point for the trace analysis of short-to-medium chain alkyl sulfonates in a simple aqueous matrix (e.g., process water, purified water).
Materials and Reagents
-
SPME Fiber Assembly: 85 µm Polyacrylate (PA) fiber in a manual holder.
-
Sample Vials: 4 mL clear glass vials with PTFE/silicone septa screw caps.
-
Stir Bars: Small magnetic stir bars (e.g., 5 mm).
-
Standards: Certified reference standards of target alkyl sulfonates.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Sodium chloride (ACS grade or higher), Formic acid.
-
Desorption Solution: Acetonitrile/Water (80:20, v/v).
Instrumentation
-
SPME Agitation: Magnetic stir plate or automated SPME sample preparation station.
-
LC System: UPLC or HPLC system capable of binary gradients.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).
-
Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ) with an electrospray ionization (ESI) source.
Step-by-Step Experimental Workflow
1. Fiber Conditioning:
- Condition the new PA fiber according to the manufacturer's instructions, typically by heating it in a GC injection port at 280°C for 30-60 minutes.
- Perform a blank run after conditioning to ensure no carryover.
2. Sample & Standard Preparation:
- Prepare a stock solution of the alkyl sulfonate standards in methanol.
- Create a working standard solution by spiking the appropriate volume of the stock solution into clean water to achieve the desired concentration (e.g., 10 ng/mL).
- For each sample or standard, place 2 mL into a 4 mL vial.
- Add 0.4 g of NaCl (for a final concentration of 20% w/v).
- Add a magnetic stir bar.
3. SPME Extraction:
- Place the vial on the magnetic stir plate and set the agitation speed to ~1000 RPM.
- Carefully pierce the vial septum with the SPME needle.
- Depress the plunger to expose the polyacrylate fiber to the sample solution (Direct Immersion).
- Extract for 45 minutes at 50°C .
- After extraction, retract the fiber back into the needle and remove it from the vial.
4. Analyte Desorption:
- Immediately transfer the SPME device to a clean 1.5 mL vial containing 200 µL of the desorption solution (80:20 ACN:H₂O).
- Expose the fiber to the solution and agitate (vortex) for 15 minutes to ensure complete desorption.
- Retract the fiber. The desorption solution is now ready for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
- Ionization Mode: ESI Negative.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode. Optimize precursor-to-product ion transitions for each specific alkyl sulfonate. A common product ion for linear alkylbenzene sulfonates is m/z 183.[19]
Alternative Pathway: Analysis by GC-MS
For laboratories without LC-MS capabilities, GC-MS is a viable alternative but requires derivatization .
-
Desorption: Desorb the analytes from the fiber into a small volume of a suitable solvent containing a derivatizing agent.
-
Derivatization: Alkylation is the most common method, converting the non-volatile sulfonate salt into a more volatile ester.[20] This can be achieved through reactions like esterification with an alcohol in the presence of an acid catalyst.[21]
-
Analysis: Inject the derivatized extract into the GC-MS. The resulting alkyl sulfonate esters are more amenable to GC separation and detection.
Comparison of Analytical Finishes
| Feature | LC-MS/MS (Direct) | GC-MS (with Derivatization) |
| Sample Prep | Simple desorption step. | Requires additional, optimized derivatization step. |
| Speed | Faster overall workflow. | Slower due to derivatization reaction time. |
| Accuracy Risk | Lower risk of analyte loss or modification. | Potential for incomplete reaction, side-products, or degradation. |
| Sensitivity | Generally very high (low ng/mL to pg/mL).[1][22] | Can be very sensitive, but may be limited by derivatization efficiency.[3] |
| Recommendation | Preferred Method. | Viable alternative when LC-MS is unavailable. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Analyte Signal | Incomplete extraction (time, temp, agitation). Inefficient desorption. Incorrect MS parameters. | Systematically re-optimize extraction parameters. Increase desorption time/agitation or try a stronger solvent. Confirm MRM transitions and source parameters with direct infusion of a standard. |
| Poor Reproducibility (High %RSD) | Inconsistent extraction/desorption times. Fiber damage or contamination. Variable sample matrix. | Use an autosampler for precise timing. Visually inspect fiber for damage. Recondition or replace fiber. Use an internal standard to correct for matrix effects. |
| Analyte Carryover | Incomplete desorption from the previous run. | Increase desorption time. Implement a fiber bake-out step between injections (if using thermal desorption for GC) or a solvent rinse step. |
Conclusion
Solid-Phase Microextraction provides an elegant, efficient, and solvent-minimized solution to the challenges of analyzing alkyl sulfonates. By selecting the direct immersion mode with a polar fiber, such as polyacrylate, and systematically optimizing key extraction parameters, researchers can achieve excellent preconcentration from complex aqueous matrices. When coupled with the specificity and sensitivity of LC-MS/MS, this methodology enables robust and reliable quantification of these compounds at trace levels, making it an invaluable tool for pharmaceutical quality control and environmental monitoring.
References
- OAsis Research Repository - University of Nevada, Las Vegas. (n.d.). Determination of alkylbenzene sulfonates in water by using phase extraction and vapor-phase esterification gas chromatography.
-
Waters Corporation. (n.d.). Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Retrieved from [Link]
-
Górecki, T., et al. (2015). Headspace versus direct immersion solid phase microextraction in complex matrixes: investigation of analyte behavior in multicomponent mixtures. PubMed. Retrieved from [Link]
-
Jönsson, J. Å., & Mathiasson, L. (2011). Liquid Phase Micro-Extraction of Linear Alkylbenzene Sulfonate Anionic Surfactants in Aqueous Samples. PMC. Retrieved from [Link]
-
Core.ac.uk. (n.d.). Analytical Methods for the Determination of Surfactants in Surface Water. Retrieved from [Link]
-
Chen, Y., et al. (2013). Analysis of perfluorooctane sulfonate and perfluorooctanoic acid with a mixed-mode coating-based solid-phase microextraction fiber. PubMed. Retrieved from [Link]
-
An, J., et al. (2019). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Headspace versus Direct Immersion Solid Phase Microextraction in Complex Matrixes: Investigation of Analyte Behavior in Multicomponent Mixtures. Retrieved from [Link]
-
Droge, S. T., & van der Kooi, M. M. (2009). Freely dissolved concentrations of anionic surfactants in seawater solutions: optimization of the non-depletive solid-phase microextraction method and application to linear alkylbenzene sulfonates. PubMed. Retrieved from [Link]
-
SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
Academia.edu. (n.d.). Protocol for solid-phase microextraction method development. Retrieved from [Link]
-
ResearchGate. (2025). Method development for analysis of linear and branched alkyl benzene sulfonates. Retrieved from [Link]
-
Chromatography Online. (2020). Direct Immersion Versus Headspace SPME Sampling of Whiskey Samples. Retrieved from [Link]
-
MDPI. (2024). Supramolecular Materials as Solid-Phase Microextraction Coatings in Environmental Analysis. Retrieved from [Link]
-
Shimadzu. (2013). Analysis of linear alkylbenzene sulfonate in environmental water using online SPE LC system coupled with LC-MS/MS. Retrieved from [Link]
-
Wang, J., et al. (2019). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. PubMed. Retrieved from [Link]
-
EST Analytical. (n.d.). A comparison of Direct Immersion and Headspace SPME Sampling of Whiskey Samples. Retrieved from [Link]
-
Shodex. (n.d.). LC/MS Analysis of Linear Alkylbenzene Sulfonate (DE-213). Retrieved from [Link]
-
Core.ac.uk. (n.d.). Optimization of SPME coating characteristics for metabolomics and targeted analysis with LC/MS. Retrieved from [Link]
-
LCGC International. (2023). Solid-Phase Microextraction (SPME): A Discussion. Retrieved from [Link]
-
Shimadzu. (n.d.). Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050. Retrieved from [Link]
- Google Patents. (n.d.). US8598325B2 - Solid-phase microextraction coatings and methods for their preparation.
-
ACS Publications. (2025). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. Retrieved from [Link]
-
ResearchGate. (2019). How to analyze alkyl distribution of Methyl Ester Sulfonate / Sulfonated Methyl Ester?. Retrieved from [Link]
-
UKM. (n.d.). COMPARISON OF DIFFERENT TYPES OF COATINGS IN HEADSPACE SOLID PHASE MICROEXTRACTION FOR THE ANALYSIS OF PESTICIDE RESIDUES IN VEG. Retrieved from [Link]
-
MDPI. (2022). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Headspace Solid Phase Microxtraction (HS-SPME) parameters with a multivariate statistical analysis. Retrieved from [Link]
-
MDPI. (2015). Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. Retrieved from [Link]
-
Polish Journal of Food and Nutrition Sciences. (n.d.). application of the solid phase microextraction (spme) and gas chromatography (gc, gc/ms). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the main parameters used in SPME extraction procedure. Retrieved from [Link]
-
PMC. (2019). Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. Retrieved from [Link]
-
SciELO. (n.d.). Study of mechanisms responsible for foaming-agent loss in porous media at high-temperature conditions. Retrieved from [Link]
Sources
- 1. Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities | Waters [waters.com]
- 2. Liquid Phase Micro-Extraction of Linear Alkylbenzene Sulfonate Anionic Surfactants in Aqueous Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. shura.shu.ac.uk [shura.shu.ac.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ukm.my [ukm.my]
- 11. gcms.cz [gcms.cz]
- 12. Headspace versus direct immersion solid phase microextraction in complex matrixes: investigation of analyte behavior in multicomponent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selecting the Appropriate SPME Fiber Coating –Effect of Analyte Molecular Weight and Polarity [sigmaaldrich.com]
- 14. Freely dissolved concentrations of anionic surfactants in seawater solutions: optimization of the non-depletive solid-phase microextraction method and application to linear alkylbenzene sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. supelco.com.tw [supelco.com.tw]
- 16. Analysis of perfluorooctane sulfonate and perfluorooctanoic acid with a mixed-mode coating-based solid-phase microextraction fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. shimadzu.com [shimadzu.com]
- 20. scispace.com [scispace.com]
- 21. gcms.cz [gcms.cz]
- 22. researchgate.net [researchgate.net]
preparation of 1-butanesulfonic acid methyl ester from sulfonyl chloride
Application Note & Protocol: Synthesis of Methyl 1-Butanesulfonate
A Comprehensive Guide to the Esterification of 1-Butanesulfonyl Chloride with Methanol
Abstract: This document provides a detailed protocol for the synthesis of methyl 1-butanesulfonate, a valuable intermediate in organic synthesis. The procedure outlines the esterification of 1-butanesulfonyl chloride with methanol in the presence of a non-nucleophilic base. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step experimental workflow, safety protocols, and methods for product characterization.
Introduction and Scientific Principles
Methyl 1-butanesulfonate is an alkyl sulfonate ester. Such compounds are frequently employed in organic synthesis as potent alkylating agents due to the excellent leaving group ability of the sulfonate moiety. The transformation of a hydroxyl group into a sulfonate ester is a fundamental activation strategy, converting a poor leaving group (hydroxide) into a very good one (sulfonate).[1][2] This application note details the direct synthesis of methyl 1-butanesulfonate from its corresponding sulfonyl chloride.
The core of this synthesis is a nucleophilic substitution reaction at the sulfur atom of 1-butanesulfonyl chloride.[3] Methanol acts as the nucleophile, attacking the electrophilic sulfur center. 1-Butanesulfonyl chloride is a reactive compound, characterized as a colorless to pale yellow liquid with a pungent odor, which readily participates in nucleophilic substitution reactions.[4] The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent unwanted side reactions and drive the equilibrium towards the product. A tertiary amine, such as triethylamine (TEA) or pyridine, is typically used as a non-nucleophilic base to scavenge the HCl produced.[1]
The choice of base is critical; it must be sufficiently basic to neutralize the acid but not so nucleophilic that it competes with methanol in attacking the sulfonyl chloride. The reaction is generally performed at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction and minimize potential side reactions.[1]
Reaction Mechanism
The reaction proceeds via a well-established nucleophilic acyl substitution-type mechanism at the sulfur center.
-
Nucleophilic Attack: The oxygen atom of methanol, acting as a nucleophile, attacks the electrophilic sulfur atom of 1-butanesulfonyl chloride.
-
Intermediate Formation: This attack forms a transient, protonated intermediate.
-
Chloride Elimination: The chloride ion, a good leaving group, is expelled.
-
Deprotonation: The base (e.g., Triethylamine) removes the proton from the oxygen atom to yield the final product, methyl 1-butanesulfonate, and triethylammonium chloride.[3]
Caption: General reaction scheme for the synthesis of methyl 1-butanesulfonate.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis. All operations involving 1-butanesulfonyl chloride must be conducted in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 1-Butanesulfonyl chloride (C₄H₉ClO₂S) | >98% | Sigma-Aldrich |
| Methanol (CH₃OH), anhydrous | ACS Grade, >99.8% | Fisher Scientific |
| Triethylamine (TEA, Et₃N) | >99%, redistilled | Acros Organics |
| Dichloromethane (DCM, CH₂Cl₂), anhydrous | ACS Grade, >99.5% | VWR Chemicals |
| Hydrochloric Acid (HCl), 1 M solution | Reagent Grade | J.T. Baker |
| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent Grade | EMD Millipore |
| Saturated Sodium Chloride (Brine) | Reagent Grade | LabChem |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade, granular | BeanTown Chemical |
Equipment
-
Round-bottom flask (three-neck preferred) with appropriate stoppers
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe pump
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or meter
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet adapter with a bubbler.
-
Place the flask in an ice/water bath on a magnetic stirrer.
-
Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or in a desiccator before use.
-
-
Reagent Charging:
-
In the fume hood, add 1-butanesulfonyl chloride (e.g., 10.0 g, 63.8 mmol, 1.0 equiv) to 80 mL of anhydrous dichloromethane (DCM) in the reaction flask.
-
Begin stirring and allow the solution to cool to 0 °C.
-
In a separate flask, prepare a solution of anhydrous methanol (3.07 g, 3.88 mL, 95.7 mmol, 1.5 equiv) and triethylamine (9.68 g, 13.3 mL, 95.7 mmol, 1.5 equiv) in 20 mL of anhydrous DCM.
-
-
Reaction Execution:
-
Transfer the methanol/triethylamine solution to the dropping funnel.
-
Add the solution dropwise to the stirred 1-butanesulfonyl chloride solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate (triethylammonium chloride) will form.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then remove the ice bath and let it warm to room temperature. Continue stirring for 2-4 hours.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). Visualize spots with potassium permanganate stain. The disappearance of the starting sulfonyl chloride spot indicates reaction completion.
-
-
Workup and Isolation:
-
Pour the reaction mixture into a separatory funnel containing 100 mL of cold water. Shake and separate the layers.
-
Wash the organic layer sequentially with:
-
100 mL of cold 1 M HCl to remove excess triethylamine.
-
100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
100 mL of saturated brine solution to reduce the solubility of organic material in the aqueous phase.
-
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of DCM.[1]
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.
-
For higher purity, the crude ester can be purified by vacuum distillation. 1-Butanesulfonyl chloride has a boiling point of 80-81 °C at 9 mmHg, and the product ester will have a slightly different boiling point.[5] Alternatively, purification can be achieved via column chromatography on silica gel.
-
Caption: Experimental workflow for the synthesis of methyl 1-butanesulfonate.
Product Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized methyl 1-butanesulfonate.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₅H₁₂O₃S |
| Molecular Weight | 152.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~85-87 °C at 10 mmHg (Predicted) |
| Density | ~1.13 g/mL at 25 °C (Predicted) |
| Refractive Index | ~1.435 at 20 °C (Predicted) |
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | δ (ppm) ~3.8 (s, 3H, -OCH₃), ~3.1 (t, 2H, -SO₂CH₂-), ~1.8 (m, 2H, -CH₂CH₂-), ~1.5 (m, 2H, -CH₂CH₃), ~0.9 (t, 3H, -CH₃). Chemical shifts are predicted and may vary based on the solvent used (e.g., CDCl₃).[6] |
| ¹³C NMR | δ (ppm) ~55 (-OCH₃), ~52 (-SO₂CH₂-), ~25 (-CH₂-), ~21 (-CH₂-), ~13 (-CH₃). |
| IR (Infrared) | ν (cm⁻¹) ~1350-1370 (asymmetric S=O stretch), ~1170-1190 (symmetric S=O stretch), ~2960 (C-H stretch), ~960-1000 (S-O-C stretch).[7] |
| Mass Spec (MS) | Expected m/z for [M+H]⁺: 153.05. |
Safety and Hazard Management
A thorough understanding and mitigation of risks are paramount for the safe execution of this protocol.
-
1-Butanesulfonyl Chloride: This reagent is highly corrosive and causes severe skin burns and eye damage.[8] It is also a lachrymator, meaning it irritates the eyes and causes tearing.[9] It reacts with water, liberating toxic gas, and is moisture-sensitive.[9]
-
Handling: Always handle in a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a face shield.
-
Spills: Absorb small spills with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use combustible materials. Do not expose spills to water.[9]
-
-
Methanol: Methanol is flammable and toxic by inhalation, ingestion, and skin contact. It can cause blindness or death if swallowed.
-
Triethylamine: Corrosive and flammable with a strong, unpleasant odor. It can cause severe skin and eye irritation.
-
Dichloromethane: A suspected carcinogen. Avoid inhalation and skin contact.
-
General Precautions: Ensure adequate ventilation at all times. Keep away from open flames and hot surfaces.[9] Use explosion-proof electrical equipment.[9]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Chlorinated and non-chlorinated organic waste streams should be segregated.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Reagents not anhydrous (sulfonyl chloride hydrolyzed).- Incomplete reaction.- Loss of product during workup. | - Use freshly opened or properly stored anhydrous solvents and reagents.- Increase reaction time or slightly warm the mixture after initial addition.- Ensure careful separation of layers and avoid aggressive extraction. |
| Product is Impure | - Incomplete removal of base (triethylamine).- Presence of unreacted sulfonyl chloride.- Hydrolysis of product or starting material. | - Ensure thorough washing with 1 M HCl during workup.- Ensure the reaction goes to completion via TLC monitoring.- Perform the workup quickly with cold solutions to minimize hydrolysis. Purify via vacuum distillation or chromatography. |
| Reaction turns dark | - Reaction temperature was too high.- Impurities in starting materials. | - Maintain strict temperature control (0-5 °C) during the addition of the base/methanol solution.- Use high-purity, redistilled reagents if necessary. |
References
-
Morita, H., et al. (2007). Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p-Toluenesulfonyl Chloride and N-Methylimidazole. ResearchGate. Retrieved from [Link]
-
Hearst, P. J., & Noller, C. R. (1950). Methanesulfonyl chloride. Organic Syntheses, 30, 58. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
Bentley, T. W., & Jones, R. O. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC. Retrieved from [Link]
-
Ismael, A., et al. (2021). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie. Retrieved from [Link]
-
Lee, I., et al. (2000). Stoichiometric Solvation Effects. Solvolysis of Methanesulfonyl Chloride. kchem.org. Retrieved from [Link]
-
MDPI. (2022, September 19). N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 1-butanesulfonyl chloride. Retrieved from [Link]
-
RojasLab. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) [Video]. YouTube. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). 1-Butanesulfonic acid sodium salt, For HPLC. Retrieved from [Link]
-
Laboratory Chemicals. (n.d.). Butane sulphonic acid sodium salt, anhydrous, for HPLC 98%+. Retrieved from [Link]
-
Mestrelab Research. (2023, December 11). A Symphony of NMR Data: Enhancing Structural Elucidation. Retrieved from [Link]
-
Potrzebowski, M. J., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. PubMed Central. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylbut-1-ene. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. CAS 2386-60-9: Butanesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 5. 1-ブタンスルホニルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-methylbut-1-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylbut-1-ene 1-H nmr 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide | MDPI [mdpi.com]
- 8. echemi.com [echemi.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Application Note: High-Sensitivity Analysis of Alkyl Sulfonate Genotoxins via Sodium Dibenzyldithiocarbamate Derivatization
Topic: Using Sodium Dibenzyldithiocarbamate for Sulfonate Ester Derivatization Content Type: Application Note & Protocol Audience: Researchers, QA/QC Scientists, Drug Development Professionals
Abstract
The quantification of genotoxic impurities (GTIs), specifically alkyl sulfonate esters (e.g., methyl methanesulfonate, ethyl toluenesulfonate), is a critical compliance requirement in pharmaceutical development (ICH M7). These compounds often lack strong chromophores and are unstable, making direct UV or MS analysis at trace levels (ppm/ppb) challenging.
This guide details the use of Sodium Dibenzyldithiocarbamate (NaDBDC) as a nucleophilic derivatization agent. Unlike standard alkylation or simple hydrolysis methods, NaDBDC derivatization introduces a high-molar-absorptivity chromophore (ε > 10,000 L·mol⁻¹·cm⁻¹ at ~275 nm) and significantly increases hydrophobicity. This transformation enables the robust separation of trace impurities from complex Active Pharmaceutical Ingredient (API) matrices using standard Reverse Phase HPLC (RP-HPLC) with UV detection, offering a cost-effective alternative to GC-MS or LC-MS/MS.
Chemical Basis & Mechanism[1][2]
The Challenge: Alkyl Sulfonate Esters
Alkyl sulfonates (mesylates, besylates, tosylates) are potent alkylating agents formed during the synthesis of drug substances when sulfonic acids interact with alcohols.[1]
-
Reactivity: They react with DNA bases (e.g., N7-guanine), leading to mutagenesis.
-
Analytical Gap: They are small, polar, and often UV-transparent.
The Solution: Nucleophilic Substitution with NaDBDC
Sodium dibenzyldithiocarbamate acts as a "UV-Tagging" agent. The reaction follows a classic Sɴ2 (Substitution Nucleophilic Bimolecular) mechanism.
-
Nucleophile: The dithiocarbamate anion (
) is a "soft" nucleophile with high affinity for the "soft" electrophilic carbon of the alkyl sulfonate. -
Leaving Group: The sulfonate anion (
) is displaced. -
Product: A stable alkyl dithiocarbamate ester.
Key Advantages of the Dibenzyl Moiety:
-
Chromophore Addition: The conjugated
system coupled with two benzyl rings provides strong UV absorption at 270–290 nm. -
Retentivity Shift: The bulky benzyl groups drastically increase the logP of the derivative, shifting its elution time well past the polar API and solvent front, minimizing matrix interference.
Reaction Pathway Diagram
Caption: Mechanistic pathway of alkyl sulfonate derivatization via NaDBDC nucleophilic attack.
Method Development Strategy
Solvent Selection
The reaction requires a solvent that dissolves both the lipophilic sulfonate ester (and API) and the ionic NaDBDC salt.
-
Recommended: Acetonitrile (ACN) / Water mixtures (e.g., 70:30 v/v).
-
Avoid: Alcohols (methanol/ethanol) as they can compete as nucleophiles or cause transesterification.
-
Avoid: Halogenated solvents (DCM) if they can react with the dithiocarbamate (though less reactive than sulfonates, background noise can increase).
Stoichiometry & pH
-
Reagent Excess: Use at least a 50-100 molar excess relative to the target impurity limit (e.g., if limit is 5 ppm, ensure reagent concentration is sufficient to drive kinetics).
-
pH Control: Dithiocarbamates can decompose to amines and Carbon Disulfide (
) in acidic conditions. Maintain reaction pH > 7.0. Buffered solutions (Phosphate pH 7.5-8.0) are ideal.
Detailed Experimental Protocol
Materials
-
Reagent: Sodium Dibenzyldithiocarbamate (CAS: 55310-46-8), >98% purity.[2]
-
Solvent: HPLC Grade Acetonitrile (ACN).
-
Buffer: 50 mM Potassium Phosphate, pH 8.0.
-
Standards: Methyl Methanesulfonate (MMS), Ethyl Methanesulfonate (EMS), etc.
Preparation of Solutions
| Solution Type | Composition | Stability Note |
| Derivatization Reagent (A) | 5.0 mg/mL NaDBDC in 50:50 ACN:Phosphate Buffer (pH 8.0). | Prepare fresh daily. Protect from light. |
| Diluent (B) | 70:30 ACN:Water. | Stable. |
| Standard Stock | 1.0 mg/mL of Target Sulfonate (e.g., MMS) in ACN. | Store at 4°C. |
Derivatization Workflow (Step-by-Step)
Step 1: Sample Preparation Weigh 50 mg of API (Drug Substance) into a 10 mL volumetric flask. Dissolve in approximately 5 mL of Diluent (B) .
Step 2: Reagent Addition Add 1.0 mL of Derivatization Reagent (A) to the flask. Critical: Ensure the solution remains clear. If precipitation occurs, increase organic ratio in Diluent.
Step 3: Reaction (Derivatization) Seal the flask tightly. Incubate in a heating block or water bath at 60°C for 45 minutes . Why: Heat provides the activation energy for the SN2 reaction to reach >95% conversion.
Step 4: Quenching & Make-up Remove from heat and allow to cool to room temperature (25°C). Dilute to volume (10 mL) with Diluent (B) . Filter through a 0.45 µm PTFE filter into an HPLC vial.
Step 5: HPLC Analysis Inject immediately. (Derivatives are generally stable for 24 hours in the dark).
HPLC Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B (Elute excess reagent salts/polar matrix)
-
2-15 min: 30% -> 90% B (Elute derivatives)
-
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 275 nm (Primary), 254 nm (Secondary).
-
Injection Vol: 10-20 µL.
Workflow Visualization
Caption: Step-by-step experimental workflow for NaDBDC derivatization of drug substances.
Validation & Performance Criteria
To ensure the method is "trustworthy" (Part 2 requirement), the following parameters must be verified during method validation.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Specificity | Resolution (Rs) > 1.5 between Derivative Peak and API/Reagent peaks. | The dibenzyl derivative is highly hydrophobic; it should elute after the main API peak in most reverse-phase methods. |
| LOD / LOQ | LOQ ≤ 30% of the ICH M7 Limit (e.g., 0.5 ppm). | NaDBDC derivatives typically achieve LODs in the range of 10-50 ng/mL due to the high ε value. |
| Recovery (Accuracy) | 80% – 120% at LOQ level. | Verifies that the derivatization reaction is complete and the matrix does not inhibit the SN2 attack. |
| Reagent Blank | No interfering peaks at the retention time of the derivative. | Commercial NaDBDC may contain trace impurities; a blank subtraction or high-quality reagent sourcing is mandatory. |
Troubleshooting Guide
Issue 1: Large interfering peak at the solvent front.
-
Cause: Excess NaDBDC reagent (unreacted).
-
Fix: This is normal.[3] Ensure your gradient starts with low organic (e.g., 20-30% B) to flush the ionic reagent out early, while the hydrophobic derivative retains longer.
Issue 2: Low Recovery of Derivative.
-
Cause A (pH): Sample matrix is acidic, degrading the dithiocarbamate. Fix: Increase buffer concentration or adjust sample pH to 8.0 before reagent addition.
-
Cause B (Solubility): Sulfonate ester precipitated. Fix: Increase ACN ratio during the heating step.
Issue 3: "Ghost" Peaks.
-
Cause: Reaction with other alkyl halides or impurities in the solvent (e.g., DCM traces).
-
Fix: Use highest purity solvents; avoid chlorinated solvents in sample prep.
References
-
PubChem. Sodium dibenzyldithiocarbamate | C15H14NNaS2.[4] National Library of Medicine. Available at: [Link][4]
- Teasdale, A. (Ed.). Genotoxic Impurities: Strategies for Identification and Control. Wiley, 2011.
-
ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017. Available at: [Link]
Sources
Application Note: Analytical Method Validation for Genotoxic Impurities (GTIs) in Drug Products
Executive Summary & Strategic Framework
The assessment and control of DNA-reactive (mutagenic) impurities are governed by ICH M7(R2) .[1][2] Unlike standard impurities controlled at 0.10% (1000 ppm), Genotoxic Impurities (GTIs) must often be controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[3]
For a drug with a maximum daily dose (MDD) of 1 g, this translates to a limit of 1.5 ppm . This necessitates analytical methods with sensitivity orders of magnitude higher than standard HPLC-UV assays.
The Core Challenge: "Needle in a Haystack"
Validation of GTI methods is not merely about sensitivity; it is about specificity in the presence of massive matrix interference . You are looking for trace toxins (ppm level) amidst a sea of Active Pharmaceutical Ingredient (API) and excipients (percent level).
Analytical Decision Matrix
The choice of instrumentation is dictated by the physicochemical properties of the impurity.[4]
Figure 1: Decision tree for selecting the appropriate analytical technique based on impurity volatility and ionization potential.
Validation Strategy: The "Trace" Perspective
Validation must adhere to ICH Q2(R2) , but the acceptance criteria for trace analysis differ significantly from potency assays.
Key Validation Parameters & Acceptance Criteria
| Parameter | Standard Assay Limit | GTI Trace Limit (Recommended) | Scientific Rationale |
| Specificity | No interference > 1.0% | No interference at Retention Time | Matrix effects (ion suppression) in MS can mask signals. Use stable-isotope internal standards. |
| Linearity | 80–120% of Target | LOQ to 150% of Limit | Must cover the gap between "not detected" and "failing". |
| Accuracy (Recovery) | 98–102% | 70–130% (at LOQ) 80–120% (at Limit) | Trace extraction is difficult. Wider ranges are statistically acceptable at ppb/ppm levels. |
| Precision (RSD) | < 2.0% | < 15% (at Limit) < 20% (at LOQ) | Higher variability is inherent in trace MS analysis (shot noise). |
| Sensitivity (LOQ) | N/A | S/N ≥ 10 | Must be visually distinguishable from baseline noise. |
| Sensitivity (LOD) | N/A | S/N ≥ 3 | Defines the "Detected" but not "Quantified" threshold. |
Detailed Protocol: Determination of Alkyl Mesylates by LC-MS/MS
Context: Alkyl mesylates (Methyl methanesulfonate - MMS, Ethyl methanesulfonate - EMS) are potent GTIs formed when Methanesulfonic acid is used in the synthesis of drugs involving alcohols.
Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.
A. Instrumentation & Conditions
-
System: UHPLC coupled to a Triple Quadrupole MS.
-
Column: C18 Stationary Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 100 x 2.1 mm, 1.8 µm. Reason: High retention is needed to separate small polar GTIs from the solvent front.
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.3 mL/min.
-
Divert Valve: CRITICAL. Divert flow to waste for the first 1-2 minutes and during API elution. Reason: Prevents source contamination by the high-concentration API.
B. MS/MS Parameters (MRM Transitions)
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| MMS | 111.0 [M+H]+ | 79.0 | 15 |
| EMS | 125.0 [M+H]+ | 97.0 | 18 |
| MMS-d3 (IS) | 114.0 [M+H]+ | 79.0 | 15 |
Note: Use Deuterated Internal Standards (MMS-d3) to correct for matrix effects and recovery losses.
C. Standard & Sample Preparation[5]
-
Diluent: Match the initial mobile phase (e.g., 95:5 Water:MeOH). Avoid pure organic solvents which cause peak distortion (solvent effects) for early eluting peaks.
-
Stock Solution: Prepare individual stocks of MMS/EMS at 1000 ppm in Acetonitrile.
-
Calibration Standards: Serial dilution to bracket the limit (e.g., 0.5, 1.0, 1.5, 2.0, 3.0 ppm relative to API conc).
-
Test Sample: Dissolve API at high concentration (e.g., 10 mg/mL). Spike with Internal Standard.
Validation Workflow & Execution
The following workflow ensures a self-validating system where errors are caught early.
Figure 2: Step-by-step validation lifecycle emphasizing feedback loops for method optimization.
Expertise & "Self-Validating" Best Practices
To ensure Scientific Integrity , implement these fail-safes:
-
The "Matrix Effect" Check:
-
Experiment: Compare the slope of a standard curve in pure solvent vs. a standard curve spiked into the API matrix.
-
Insight: If the slopes differ by >20%, you have significant ion suppression/enhancement.
-
Solution: You MUST use a stable isotope labeled Internal Standard (SIL-IS) or the Method of Standard Additions. External standardization will fail accuracy criteria.
-
-
Carryover Control:
-
GTIs are often sticky. Inject a blank after the highest standard.
-
Acceptance: Carryover in the blank must be < 20% of the LOQ response.
-
-
The "Divert Valve" Logic:
-
Never introduce the full API load into the MS source. It causes fouling and rapid loss of sensitivity. Program the valve to send flow to waste during the API elution window.
-
-
Solvent Purity:
-
Use only LC-MS grade solvents. Trace contaminants in HPLC grade solvents can appear as ghost peaks in MRM mode, causing false positives.
-
References
-
ICH M7(R2) : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2] (2023).[1][5][6][7][8][9] International Council for Harmonisation.[10][11] [Link]
-
ICH Q2(R2) : Validation of Analytical Procedures. (2023).[1][5][6][7][8][9] International Council for Harmonisation.[10][11] [Link]
-
FDA Guidance for Industry : Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. (2008).[5][6] U.S. Food and Drug Administration.[2][4][12][5][6][13] [Link]
-
EMA Guideline : Guideline on the Limits of Genotoxic Impurities.[3][4][6] (2006).[14] European Medicines Agency.[1][3][4] [Link]
Sources
- 1. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Genotoxic Impurities and Mutagenic Impurities Analysis [intertek.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. rroij.com [rroij.com]
- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. mastercontrol.com [mastercontrol.com]
- 14. intuitionlabs.ai [intuitionlabs.ai]
Troubleshooting & Optimization
minimizing sulfonate ester byproducts in methanesulfonic acid reactions
Technical Support & Troubleshooting Guide
Core Directive: The Safety Paradox
Methanesulfonic acid (MSA) is a premier reagent for salt formation and catalysis due to its low volatility and high solubility. However, its interaction with residual alcohols (Methanol, Ethanol, Isopropanol) creates a critical safety paradox: the formation of Alkyl Methanesulfonates (e.g., Methyl Methanesulfonate [MMS], Ethyl Methanesulfonate [EMS]).
These esters are Cohort of Concern mutagenic impurities under ICH M7 guidelines. Regulatory limits are often in the low ppm or ppb range (Threshold of Toxicological Concern: 1.5 µ g/day ).
The Good News: Formation is not random. It is a slow, reversible equilibrium driven by kinetics. By controlling four specific variables—Stoichiometry, Water Activity, Temperature, and Time —you can engineer a process that is "self-validating," meaning the conditions inherently prevent the impurity from persisting.
The Mechanism (The "Why")
To defeat the impurity, you must understand its lifecycle. It is not an oxidation; it is a Fischer Esterification equilibrium.
Reaction Pathway & Control Nodes
Figure 1: The reversible equilibrium of sulfonate ester formation. Note that water acts as a chemical brake, pushing the reaction backward toward the safe starting materials.
Troubleshooting & FAQs
Module A: Solvent & Reagent Selection
Q: Can I use Methanol (MeOH) as a solvent for MSA salt formation? A: Avoid if possible. MeOH reacts with MSA to form MMS, a potent mutagen.
-
Risk: High. MMS forms faster than EMS or iPMS.
-
Remediation: If MeOH is required for solubility, you must validate a "Safe Window":
-
Keep temperature < 20°C.
-
Limit residence time (time between MSA addition and quench) to < 1 hour.
-
Preferred Alternative: Use non-nucleophilic solvents (THF, Ethyl Acetate, DCM) or higher alcohols (Isopropanol) which have slower kinetics.
-
Q: Does the grade of MSA matter? A: Yes. Use anhydrous MSA only if strictly necessary for the chemistry.
-
Insight: Standard 70% MSA (aqueous) is safer regarding ester formation because the water content (30%) inherently suppresses the forward reaction (esterification).
Module B: Process Control & Stoichiometry
Q: How critical is the MSA equivalents count? A: Critical. This is the #1 cause of failure.
-
The Trap: Using a generic "1.1 eq" of acid to ensure full salt formation.
-
The Reality: Excess free acid drives the equilibrium to the right (Ester).
-
The Fix: Use 0.95 – 1.00 equivalents of MSA relative to your base (API). If there is no free acid (all is bound as salt), the rate of ester formation drops to near zero.
Q: My process requires heating. Will this generate esters? A: Heat increases the rate of attainment of equilibrium.
-
If water is present: Heat promotes hydrolysis (destruction) of the ester.[1][2]
-
If anhydrous: Heat promotes formation .
-
Rule of Thumb: Never heat an acidic, anhydrous alcoholic solution. Always add water before heating if MSA is present.
Module C: Quenching & Workup
Q: I detected 50 ppm MMS in my crude. Is the batch lost? A: Likely recoverable. You can purge the impurity via hydrolysis.
-
Protocol: Add water (at least 5-10% v/v) and heat the mixture (40-50°C) for 2-4 hours (if API is stable).
-
Why it works: The hydrolysis rate constant (
) is generally orders of magnitude higher than the formation rate constant in the presence of water.
Validated Experimental Protocols
Protocol 1: The "Spike & Purge" Challenge (Validation)
Use this to prove to regulators that your process can reject the impurity even if it forms.
Objective: Demonstrate the capacity of the workup to hydrolyze MMS/EMS.
-
Preparation: Prepare your reaction mixture at lab scale (e.g., 5g API).
-
Spike: Intentionally add Methyl Methanesulfonate (MMS) at a high level (e.g., 1000 ppm) relative to the API.
-
Execution: Run the standard workup/crystallization procedure.
-
Analysis: Analyze the isolated solid API using GC-MS or LC-MS/MS.
-
Success Criteria: The final API must show MMS levels < TTC (typically < 5-10 ppm depending on dose).
-
Calculation: Purge Factor = (Spike Amount) / (Final Amount).
-
Protocol 2: Kinetic Profiling (Detection)
Use this during development to define the "Safe Window."
Table 1: Recommended Kinetic Sampling Plan
| Timepoint | Condition | Action | Expected Result (Safe Process) |
| T=0 | MSA Addition | Sample immediately | < LOD (Limit of Detection) |
| T=1 hr | Reaction Hold | Maintain Process Temp | < LOD or trace |
| T=End | Before Quench | Sample | Peak accumulation (Worst Case) |
| T=Post | After Water Add | Hold for 1 hr | Decrease in Ester (Hydrolysis) |
Decision Framework
Use this logic flow to design your manufacturing process.
Figure 2: Process Development Decision Tree for minimizing genotoxic impurities.
References
-
Teasdale, A., et al. (2009).[3] Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development. Link
-
Elder, D. P., & Snodin, D. J. (2009). Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology. Link
-
ICH M7(R2) . (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[4] Link
-
Snodin, D. J. (2010). Residues of genotoxic alkyl sulfonates in sulfonate salt drug substances: A real or perceived problem? Regulatory Toxicology and Pharmacology. Link
Sources
Technical Support Center: Optimizing Sensitivity (LOD/LOQ) for Methyl Butanesulfonate Detection
Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting and Optimization for Trace-Level Alkyl Sulfonate Genotoxic Impurities (PGIs)
Introduction & Core Principles
Methyl butanesulfonate (MBS) is a potential genotoxic impurity (PGI) that can form when butanesulfonic acid (often used as a counterion or reagent) reacts with residual methanol during drug synthesis or formulation. Due to the strict Threshold of Toxicological Concern (TTC) of 1.5 µ g/day set by the ICH M7 guidelines, analytical methods must achieve extremely low Limits of Detection (LOD) and Quantitation (LOQ), often in the sub-ppm or ng/mL range.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will address the root causes of poor sensitivity—such as matrix suppression, thermal degradation, and artifact formation—and provide self-validating methodologies to ensure your assays are robust and regulatory-compliant.
Experimental Workflows & Mechanisms
Before troubleshooting, it is critical to understand the mechanism of artifact formation and the optimized analytical workflow.
A. Mechanism of Artifactual PGI Formation
A common and critical error in MBS analysis is using methanol as a sample diluent. Butanesulfonic acid in the active pharmaceutical ingredient (API) can react with methanol under thermal or acidic conditions (such as in a heated GC inlet), creating false positive methyl butanesulfonate. This artificially inflates your LOQ and fails batches unnecessarily.
Fig 1: Mechanism of artifactual methyl butanesulfonate formation in alcohol solvents.
B. Optimized GC-MS/MS Workflow
To avoid artifacts and maximize sensitivity, the workflow must utilize non-alcoholic solvents and tandem mass spectrometry (MRM mode) to isolate the target analyte from the complex API matrix.
Fig 2: Optimized GC-MS/MS workflow for trace-level methyl butanesulfonate detection.
Step-by-Step Methodology: Trace Analysis via GC-MS/MS
The following protocol is designed as a self-validating system to ensure trustworthiness, accuracy, and maximum sensitivity.
Step 1: Diluent Selection & Sample Preparation
-
Action: Weigh 50 mg of the API and dissolve it in 10 mL of Acetonitrile (ACN) or Dichloromethane (DCM).
-
Causality: ACN and DCM are aprotic and do not contain hydroxyl groups, entirely preventing the esterification artifact shown in Fig 1.
-
Validation: Prepare a blank diluent sample (matrix-free) to confirm the absolute absence of background MBS.
Step 2: GC Inlet Optimization
-
Action: Use a highly deactivated splitless liner (e.g., ultra-inert glass wool). Set the inlet temperature to 200°C (do not exceed 220°C).
-
Causality: Alkyl sulfonates are thermally labile. High inlet temperatures or active sites on standard glass liners will degrade MBS before it reaches the column, drastically reducing the number of intact molecules reaching the detector and ruining your LOD.
Step 3: Chromatographic Separation
-
Action: Use a mid-polarity or non-polar ultra-inert column (e.g., HP-5MS UI, 30 m × 0.25 mm × 0.25 µm). Program the oven: 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Causality: The UI column provides excellent peak shape for polar sulfonates, minimizing peak tailing. A sharper peak directly improves the signal-to-noise (S/N) ratio, which is the mathematical foundation of lowering the LOD/LOQ.
Step 4: MS/MS MRM Tuning
-
Action: Operate the triple quadrupole in Electron Ionization (EI) mode at 70 eV. Tune the collision energy (CE) for specific Multiple Reaction Monitoring (MRM) transitions.
-
Causality: MRM filters out matrix ions from the API. By selecting a specific precursor-to-product ion transition, background chemical noise is virtually eliminated. This specific double-filtering pushes the LOQ down to the 0.10–1.05 ng/mL range [1].
Step 5: Spike-Recovery Validation
-
Action: Spike the API sample with MBS at 10, 20, and 50 ng/mL. Calculate the recovery percentage.
-
Causality: This step proves that the API matrix is not causing ion suppression in the MS source. An acceptable, validated recovery falls strictly within 75%–120% [1].
Troubleshooting & FAQs
Q1: I am detecting methyl butanesulfonate in my API, but I suspect it is a false positive. How can I confirm? A: If you prepared your sample in methanol or ethanol, you likely induced artifactual formation. Alcohols react with residual butanesulfonic acid in the heated GC inlet. Solution: Immediately switch your sample diluent to Acetonitrile (ACN) or Dichloromethane (DCM) [1]. Re-run the analysis. If the peak disappears, your initial result was a solvent-induced artifact.
Q2: My LOD is stuck at 15 ng/mL using GC-MS (Single Quadrupole). How do I reach < 1 ng/mL? A: Single quadrupole GC-MS in Selected Ion Monitoring (SIM) mode often suffers from matrix interference, which raises the baseline noise and limits sensitivity. Solution: Upgrade to GC-MS/MS (Triple Quadrupole) in MRM mode. The double mass-filtering drastically reduces baseline noise, improving the Signal-to-Noise (S/N) ratio. Studies show GC-MS/MS can achieve LOQs of 0.10–1.05 ng/mL for alkyl sulfonates [1]. Alternatively, if using LC, coupling UPLC with mass detection (SIR mode) can also yield sub-ppm limits without derivatization [2].
Q3: The peak shape for methyl butanesulfonate is severely tailing, causing poor integration and high LOQ. What is the cause? A: Peak tailing for sulfonates in GC is almost always caused by active sites (silanol groups or contamination) in the flow path. Solution:
-
Replace the GC inlet liner with a fresh, ultra-inert deactivated liner.
-
Trim 10-20 cm off the front of your GC column to remove non-volatile matrix buildup.
-
Ensure your injection port temperature is optimized (<220°C) to prevent thermal degradation.
Q4: Can I use Headspace (HS) injection instead of direct liquid injection to improve sensitivity? A: Yes, but with caveats. Methyl butanesulfonate has a relatively high boiling point compared to lighter sulfonates (like methyl methanesulfonate). While HS-GC avoids injecting the non-volatile API matrix (prolonging column life), the partitioning of MBS into the headspace is poor. Solution: If you must use HS, you will need to add a salting-out agent (e.g., anhydrous Na₂SO₄) and heat the vial to 100°C to force the analyte into the gas phase. However, direct injection with GC-MS/MS remains the gold standard for ultimate sensitivity [1].
Quantitative Data Summary
The following table summarizes the expected sensitivity benchmarks when optimizing from standard GC-MS to GC-MS/MS for alkyl sulfonate detection. Use this to benchmark your current laboratory setup.
| Analytical Technique | Detection Mode | Typical Optimal Diluent | Expected LOQ (ng/mL) | Matrix Interference | Artifact Risk (if using MeOH) |
| GC-FID | Flame Ionization | DCM / ACN | 1500 - 2000 | High | High |
| GC-MS (Single Quad) | SIM | DCM / ACN | 10 - 50 | Moderate | High |
| LC-MS (Single Quad) | SIR | Water / ACN | 5 - 15[2] | Low | Low (No heated inlet) |
| GC-MS/MS (Triple Quad) | MRM | DCM / EtOAc / ACN | 0.10 - 1.05 [1] | Very Low | High |
References
-
Title: Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL: [Link]
-
Title: Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities Source: Waters Corporation URL: [Link]
purging strategies for removing sulfonate esters from active ingredients
Status: Operational | Tier: Level 3 (Senior Process Chemistry Support) Topic: Control, Destruction, and Purging of Alkyl Sulfonate Esters (GTIs) in API Synthesis
Introduction: The "Zero-Tolerance" Impurity
Welcome to the Advanced Technical Support Guide for sulfonate esters. You are likely here because a methanesulfonate (mesylate), benzenesulfonate (besylate), or toluenesulfonate (tosylate) ester has appeared in your API at levels exceeding the ICH M7 Threshold of Toxicological Concern (TTC) —typically 1.5 µ g/day (approx. 1-5 ppm depending on dose).
These impurities are potent alkylating agents. They do not just "wash out" like inorganic salts; they are often lipophilic, volatile, and can re-form during drying. This guide moves beyond basic advice to address the kinetic traps and analytical artifacts that plague process chemists.
Module 1: Root Cause Analysis (The Equilibrium Trap)
Q: We washed the cake extensively, but the ester levels increased after drying. How is this possible?
A: You are fighting Le Chatelier’s Principle.
Sulfonate ester formation is an equilibrium-driven reaction, not just a static impurity issue.
The "Dryness Paradox": In the wet cake, water concentration is high, pushing the equilibrium to the left (hydrolysis/acid form). As you dry the cake:
-
You remove water (the product of esterification).
-
The system shifts to the right to restore equilibrium.
-
If residual sulfonic acid and alcohol are present in the lattice, the ester forms during the drying process.
Corrective Action:
-
Limit Alcohol: The most effective control is to ensure the alcohol content is negligible before the sulfonic acid is introduced.
-
Water Activity: Maintain a specific water activity level if the API stability permits, or ensure <0.1% residual alcohol before final drying.
Module 2: Chemical Quenching (The "Kill" Step)
Q: Hydrolysis isn't reducing the ppm levels. What are the optimal conditions?
A: Hydrolysis is pH and Temperature dependent.[1] You may need a "Hard Quench."
Simply adding water is often insufficient due to slow kinetics at neutral pH. You must operate based on the specific half-life (
Comparative Hydrolysis Kinetics (General Trends):
| Ester Type | Reactivity | Hydrolysis Rate (Neutral pH) | Hydrolysis Rate (Basic pH > 10) | Strategy |
| Mesylates | High | Moderate ( | Fast ( | Mild basic wash usually sufficient. |
| Tosylates | Moderate | Slow ( | Moderate ( | Requires heat + base (Hard Quench). |
| Besylates | Moderate | Slow | Moderate | Similar to Tosylates. |
Protocol: The "Soft" vs. "Hard" Quench
-
Soft Quench (Mesylates):
-
Hard Quench (Tosylates/Besylates):
-
Nucleophilic Scavenging: If high pH damages your API, use a "sacrificial nucleophile" rather than relying on water.
-
Reagent: Glycine, Thiosulfate, or an Amine (e.g., N-methylpiperazine).
-
Why: These are stronger nucleophiles than water and will alkylate preferentially, destroying the ester without requiring extreme pH.
-
Module 3: Process Control & Order of Addition
Q: How do we design the process to prevent formation entirely?
A: Change the "Order of Addition" to break the Kinetic Triad.
Formation requires three components simultaneously: Acid + Alcohol + Time .
The Safe Protocol (Teasdale Approach):
-
Dissolve API base in a non-alcoholic solvent (e.g., Ethyl Acetate, THF, Water).
-
Only then add Alcohol (if absolutely necessary for crystallization) slowly and at low temperature .
-
Crucial: Ensure excess base is present or the acid is fully consumed by the salt formation before alcohol addition.
Visual Workflow: Prevention & Purging Logic
Figure 1: Decision tree for identifying and mitigating sulfonate ester impurities.
Module 4: Analytical Troubleshooting (Seeing the Ghost)
Q: Our GC-MS shows 10 ppm mesylate, but our process uses water and base. Is this real?
A: Likely not. You are witnessing "In-Situ Formation."
This is the most common false positive in sulfonate analysis.
-
The Scenario: Your API sample contains trace residual sulfonic acid and trace residual methanol.
-
The Event: You inject this into a GC inlet at 250°C.
-
The Result: The high heat + concentration in the liner drives the esterification reaction inside the instrument within milliseconds. The MS detects the ester, but it never existed in the bulk batch.
Verification Protocol:
-
Switch to LC-MS: Sulfonate esters are often UV-inactive but ionize well in LC-MS (APCI/ESI). LC operates at low temperature, preventing in-situ formation.
-
Derivatization: If you must use GC, derivatize the sulfonic acid first (e.g., with trifluoroacetic anhydride) to "cap" it, preventing it from reacting with alcohol in the inlet.
References
-
ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
-
Teasdale, A., et al. "A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes." Organic Process Research & Development, 14(4), 999-1007. (2010).[2][3][6]
- Elder, D. P., & Snodin, D. J. "Drug substances with potential for genotoxic impurities: A guide to regulatory, toxicological, and pharmaceutical issues." Journal of Pharmaceutical and Biomedical Analysis.
-
Guo, T., et al. "Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities." Analytical Chemistry. (2022).[10]
-
Callis, C. M., et al. "Selective Hydrolysis of Methanesulfonate Esters." Organic Process Research & Development. (2008).
Sources
- 1. CN103728404B - Method for measuring content of methylmethanesulfonate (MMS) by utilizing ion chromatography and application thereof - Google Patents [patents.google.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. enovatia.com [enovatia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]
- 8. researchgate.net [researchgate.net]
- 9. pqri.org [pqri.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Selection for Sulfonic Acids
Topic: Prevention of Sulfonate Ester Formation in API Processing
Lead Scientist: Dr. Alex V. | Department: Process Chemistry & Impurity Control[1]
Introduction: The Genotoxicity Stakes
Welcome to the technical support hub. If you are working with sulfonic acids (methanesulfonic, benzenesulfonic, p-toluenesulfonic) in the presence of alcohols, you are navigating a high-risk landscape.
The Problem: Sulfonic acids (
This guide provides the mechanistic understanding and solvent selection criteria to design "Safe-by-Design" processes.
Module 1: The Mechanism (Root Cause Analysis)
To prevent esterification, you must break the kinetic pathway. The reaction is not a simple mixing event; it is driven by the protonation of the alcohol.
Mechanistic Workflow
The reaction proceeds via an
Figure 1: Kinetic pathway of sulfonate ester formation.[5] Note that water acts as a dual inhibitor: it competes for the proton (reducing
Module 2: Solvent Selection Matrix
This matrix categorizes solvents based on their risk of forming genotoxic impurities (GTIs) with sulfonic acids.
Category A: The "Green" List (Safe/Preferred)
These solvents are non-nucleophilic or suppress esterification.
| Solvent | Risk Profile | Technical Notes |
| Acetonitrile (ACN) | Low | Excellent solubility for many sulfonic acids. Non-nucleophilic. |
| Water | Zero | The Antidote. Water prevents esterification by solvating protons ( |
| Dichloromethane (DCM) | Low | Good for non-polar sulfonates. Avoid if basic amines are present (risk of quaternary ammonium salt formation). |
| Acetic Acid | Low | Protonation of acetic acid is difficult; acetate esters are formed much slower than sulfonate esters. |
Category B: The "Red" List (High Risk)
Primary and secondary alcohols. Use only with strict controls.
| Solvent | Risk Profile | Relative Rate ( | Mitigation Requirement |
| Methanol | Critical | 1.0 (Reference) | Avoid if possible. Forms Methyl Methanesulfonate (MMS). |
| Ethanol | High | ~0.2 - 0.5 | Forms Ethyl Methanesulfonate (EMS). |
| Isopropanol | High | < 0.1 | Steric hindrance reduces rate, but isopropyl sulfonates are still GTIs. |
Category C: The "Yellow" List (Conditional)
Solvents that don't form esters but have other incompatibilities with strong acids.
| Solvent | Issue |
| THF | Polymerization: Strong sulfonic acids can catalyze the ring-opening polymerization of THF (forming poly-THF). |
| Acetone/MEK | Condensation: Strong acids can catalyze self-aldol condensation or reaction with the API. |
| DMF/DMAc | Hydrolysis: Can hydrolyze to form dimethylamine at high temps/acidic pH. |
Module 3: Troubleshooting & FAQs
Q1: I must use Methanol for solubility during my salt formation. How do I ensure compliance?
A: You can use Methanol safely if you control the "Metastable Zone" of the reaction.
Stoichiometry: Ensure the API (Base) is in slight excess (e.g., 1.05 equiv) relative to the acid. Esterification cannot proceed without free acid.
Temperature: Keep the addition temperature low (< 20°C).
Order of Addition: Add the Acid to the Base , not Base to Acid. This ensures the acid is immediately neutralized upon entering the solution, preventing a local excess of free acid.
Q2: Does adding water actually help?
A: Yes. Data from Teasdale et al. (AstraZeneca) demonstrates that water contents as low as 2-5% w/w in the alcohol can suppress ester formation rates by orders of magnitude. Water is a stronger base than alcohol; it preferentially captures the proton (
vs), shutting down the electrophilic activation of the alcohol.
Q3: My LC-MS shows a peak for the sulfonate ester. Is the batch rejected?
A: Not necessarily.
Artifact Check: Sulfonate esters can form inside the GC or LC injector port if the sample contains free acid and alcohol. This is a common "false positive."
Validation: You must validate your analytical method using a "derivatization at source" or "extraction" technique to prove the ester exists in the bulk solid, not just generated during analysis.
Module 4: Experimental Protocols
Protocol 4.1: Solvent Stability Screening (Spiking Study)
Use this to determine if your specific process conditions generate esters.
-
Preparation: Dissolve Sulfonic Acid (1.0 equiv) in the Target Solvent (e.g., Methanol).
-
Control: Prepare a vial with Sulfonic Acid + Solvent + 5% Water .
-
Stress: Heat both vials to process temperature (e.g., 50°C) for 24 hours.
-
Sampling:
-
Aliquot 100 µL at T=0, 1h, 4h, 24h.
-
Quench immediately into a buffer (e.g., Ammonium Acetate) or derivatizing agent to stop the reaction.
-
-
Analysis: Analyze via GC-MS or LC-MS/MS (SIM mode) targeting the specific alkyl sulfonate.
-
Decision: If the anhydrous sample shows >1 ppm ester and the "wet" sample shows none, your mitigation strategy is water addition .
Protocol 4.2: Safe Salt Formation Workflow
The "Teasdale" Control Strategy.
Figure 2: Optimized workflow for minimizing ester formation during salt crystallization.
References
-
Teasdale, A., et al. (2010).[5][6][7][8][9] "Mechanism and Processing Parameters Affecting the Formation of Sulfonate Esters..." Organic Process Research & Development.
-
ICH M7(R1). (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.[10][11]
-
Elder, D. P., et al. (2009). "Regulating Genotoxic Impurities." Organic Process Research & Development.
-
Callis, C. M., et al. (2010).[5] "Minimizing the Risk of Sulfonate Ester Formation in Drug Substance Manufacture." Organic Process Research & Development.
Sources
- 1. pqri.org [pqri.org]
- 2. echemi.com [echemi.com]
- 3. pqri.org [pqri.org]
- 4. youtube.com [youtube.com]
- 5. enovatia.com [enovatia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. acs.figshare.com [acs.figshare.com]
- 10. fda.gov [fda.gov]
- 11. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Kinetics of Methyl 1-Butanesulfonate
Topic: Degradation Kinetics of Methyl 1-Butanesulfonate (MBS) in Basic Media Ticket ID: PGI-KIN-004 Assigned Specialist: Senior Application Scientist, Process Safety & Impurities Group
Executive Summary & Kinetic Mechanism
User Query: Why does methyl 1-butanesulfonate degrade rapidly in my basic workup, and how can I model this purge?
Technical Insight:
Methyl 1-butanesulfonate (MBS) is a Potentially Genotoxic Impurity (PGI). In basic media, it undergoes hydrolysis via a bimolecular nucleophilic substitution (
The reaction follows second-order kinetics but is experimentally treated as pseudo-first-order when
Reaction Pathway
The hydroxide ion attacks the electrophilic methyl carbon, displacing the butanesulfonate anion (a good leaving group).
Experimental Protocol: Measuring Kinetics
User Query: How do I set up a kinetic run to determine the half-life (
Standard Operating Procedure (SOP-KIN-MBS):
To accurately measure the rate constant (
Reagents & Setup
-
Substrate: Methyl 1-butanesulfonate (MBS) stock solution (10 mg/mL in Acetonitrile).
-
Medium: Carbonate or Phosphate buffer (pH 10.0), thermostated to 25°C.
-
Quench Solution: 0.1% Formic Acid in Acetonitrile (chilled).
-
Internal Standard: Ethyl methanesulfonate (EMS) or deuterated analog (if available).
Step-by-Step Workflow
-
Preparation: Equilibrate 49 mL of buffer at the target temperature (e.g., 25°C).
-
Initiation: Spike 1 mL of MBS stock into the buffer (
). Vigorously stir.-
Note: Keep organic co-solvent <5% to minimize solvent effects on
activity.
-
-
Sampling: At defined intervals (e.g., 1, 2, 5, 10, 20 mins), withdraw 500 µL aliquots.
-
Quenching (CRITICAL): Immediately transfer aliquot into 500 µL of Quench Solution .
-
Why? Acidification protonates residual
, stopping the reaction instantly.
-
-
Analysis: Analyze via GC-MS or LC-MS/MS.
-
Detection: MBS has weak UV absorbance; Mass Spec is required for sensitivity at ppm levels.
-
Data Analysis Table
| Parameter | Symbol | Calculation / Formula | Notes |
| Integrated Rate Law | Plot | ||
| Second Order Rate Constant | Units: | ||
| Half-Life | Time to reduce MBS by 50%. | ||
| Purge Factor | Required for regulatory filing (ICH M7). |
Troubleshooting Guide
User Query: My kinetic data is non-linear, or I'm seeing poor recovery. What is going wrong?
Use the logic tree below to diagnose experimental failures.
Common Failure Modes
1. The "Biphasic" Trap (Solubility)
-
Symptom: No degradation observed initially, followed by erratic data.
-
Cause: MBS is an alkyl ester with limited water solubility. If it forms oil droplets,
cannot access the ester effectively. -
Fix: Ensure the reaction is homogenous. Use Acetonitrile (ACN) as a co-solvent. Avoid alcohols (MeOH/EtOH) as co-solvents in basic media to prevent transesterification (swapping the alkyl group), which complicates kinetics [1].
2. The "Phantom" Reaction (Quenching)
-
Symptom: Samples analyzed 1 hour later show lower concentration than samples analyzed immediately.
-
Cause: Inadequate quenching. If the pH of the HPLC vial remains > 7, hydrolysis continues in the autosampler.
-
Fix: Ensure the final quench matrix is acidic (pH < 3).
3. Matrix Interference
-
Symptom: Poor peak shape or sensitivity.
-
Cause: High salt content from buffers (Phosphate/Carbonate) suppresses ionization in LC-MS.
-
Fix: Use volatile buffers (Ammonium Bicarbonate) if compatible, or use a divert valve on the MS to send the salt front to waste.
Frequently Asked Questions (FAQs)
Q: Can I use Methyl Methanesulfonate (MMS) data to predict MBS behavior?
A: Yes, with high confidence.
Structurally, the leaving group change from methanesulfonate (
Q: What is the expected rate constant at pH 11? A: Based on homologous alkyl sulfonate data (Teasdale et al.):
-
At pH 7, hydrolysis is slow (
days). -
At pH 11 (
), the reaction accelerates significantly. -
Estimated
at 25°C. -
Practical Implication: At pH 11, expect a half-life in the range of 1–4 hours .
Q: Does temperature significantly impact the purge?
A: Yes. The activation energy (
-
Rule of Thumb: Every 10°C increase reduces the half-life by a factor of ~3 to 4. If your purge is insufficient at 20°C, heating to 50°C is a highly effective control strategy [3].
References
-
Teasdale, A., et al. "Mechanism and processing parameters affecting the formation and control of... sulfonate esters."[2][3] Organic Process Research & Development, 2010.[3][4] Link
-
Elder, D.P., et al. "Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control." Organic Process Research & Development, 2013.[5] Link
-
ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017. Link
Sources
- 1. 3-Methyl-1-butanesulfonic acid | C5H12O3S | CID 406989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations | European Journal of Chemistry [eurjchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. enovatia.com [enovatia.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Volatile Alkyl Sulfonate Recovery in GC-MS
This guide addresses the high-stakes challenge of recovering volatile alkyl sulfonates (Methyl Methanesulfonate [MMS], Ethyl Methanesulfonate [EMS], and Isopropyl Methanesulfonate [IMS]) using GC-MS. These compounds are Potentially Genotoxic Impurities (PGIs) with strict regulatory limits (Threshold of Toxicological Concern, TTC), often requiring detection at low ppm/ppb levels.
Current Status: Operational Topic: Troubleshooting Low Recovery & Instability of Genotoxic Impurities (MMS, EMS, IMS) Lead Scientist: Senior Application Specialist
The Core Problem: Why is Recovery So Difficult?
Alkyl sulfonates present a "perfect storm" of analytical challenges. They are electrophilic alkylating agents —precisely why they are genotoxic, but also why they react with your sample matrix and analytical flow path.
-
Volatility: Low molecular weight sulfonates (MMS, EMS) are semi-volatile, leading to evaporative losses during concentration.
-
Reactivity: They react with nucleophiles (amines, alcohols, water) in the matrix or solvent.
-
Thermal Instability: They degrade in hot GC inlets, often converting back to their corresponding alcohols or alkenes.
Interactive Troubleshooting Logic
Before altering parameters, diagnose the root cause using the Internal Standard (ISTD) Response Ratio .
Diagnostic Workflow
Figure 1: Diagnostic logic tree for isolating the source of alkyl sulfonate loss. The behavior of the Deuterated Internal Standard is the primary indicator.
Module 1: Sample Preparation (The "Solvent Trap")
Q: I am using Methanol to extract the API. Why are my MMS peaks disappearing?
A: You are chemically destroying your analyte. Alkyl sulfonates are strong alkylating agents. In the presence of protic, nucleophilic solvents like Methanol (MeOH), they undergo transesterification or solvolysis. MMS will react with Methanol to form Dimethyl Ether and Methanesulfonic Acid, effectively vanishing from your sample.
The Protocol Fix:
-
Eliminate Alcohols: Never use MeOH or EtOH as diluents.
-
Select Aprotic Solvents:
-
Dichloromethane (DCM): Excellent solubility for sulfonates; highly volatile (good for focusing).
-
Ethyl Acetate (EtOAc): Good alternative if chlorinated solvents are restricted.
-
Acetonitrile (ACN): Acceptable, but ensure it is anhydrous.
-
-
Liquid-Liquid Extraction (LLE) Workflow:
| Parameter | Specification | Reason |
| Extraction Solvent | Methylene Chloride (DCM) | High extraction efficiency, low boiling point. |
| Internal Standard | MMS-d3, EMS-d5 (Mandatory) | Corrects for extraction efficiency and injection variability. |
| Phase Ratio | 1:1 (Water:DCM) | Ensure sufficient partitioning. |
| Agitation | Vortex 2 mins, Centrifuge 5000 rpm | Critical to break emulsions; sulfonates can trap in the interface. |
| Drying | Anhydrous Na₂SO₄ | Water in the GC inlet causes hydrolysis of sulfonates. |
Module 2: Inlet Dynamics (The "Thermal Trap")
Q: My linearity is poor, and I see "ghost peaks" near the solvent front. Is my column bad?
A: It is likely your Inlet Liner, not the column. Alkyl sulfonates are thermally labile. At high inlet temperatures (>250°C), they can pyrolyze. Furthermore, "active sites" (silanol groups) in the liner will adsorb polar sulfonates, causing tailing and non-linear loss at low concentrations.
Optimized Inlet Parameters:
-
Liner Type: Must use Ultra-Inert (UI) or Deactivated liners with glass wool (to wipe the needle) but placed strictly in the sweet spot.
-
Recommendation: Single Taper Ultra-Inert liner with wool.
-
-
Temperature: Keep as low as possible while ensuring solvent vaporization.
-
Target:180°C – 200°C . (Going above 220°C often degrades EMS/IMS).
-
-
Injection Mode: Pulsed Splitless.
-
Why? The pressure pulse (e.g., 30 psi for 0.5 min) pushes the sample onto the column faster, minimizing residence time in the hot, reactive inlet.
-
Module 3: Advanced Recovery Strategy (Derivatization)
Q: Direct injection is too dirty for my matrix. Can I use Headspace?
A: Not easily—unless you derivatize. MMS and EMS are not volatile enough for static headspace to reach low ppm limits efficiently without heating the sample so much that it degrades.
The Solution: In-Situ Derivatization with Pentafluorothiophenol (PFTP) This method converts alkyl sulfonates into highly volatile, stable thioethers that are easily extracted via Headspace (HS) or SPME.
Workflow Diagram:
Figure 2: In-situ derivatization workflow for enhancing volatility and stability of alkyl sulfonates in complex matrices.
Frequently Asked Questions (FAQs)
Q1: Can I use salt (NaCl) to improve extraction (Salting Out)? A: Proceed with caution. While salting out improves partition into the organic phase, halide ions (Cl-) can act as nucleophiles at high temperatures or acidic conditions, potentially reacting with the sulfonate to form alkyl chlorides (e.g., Methyl Chloride), leading to false negatives. Use Sodium Sulfate (Na₂SO₄) instead of NaCl if drying is needed.
Q2: Which GC Column phase is best? A: Avoid non-polar 100% Dimethylpolysiloxane (e.g., DB-1) as sulfonates are polar and will tail.
-
Best Choice: 6% Cyanopropyl-phenyl (e.g., DB-624, Rtx-624) . This "volatiles" column handles the polarity well and separates the light sulfonates from the solvent front.
-
Alternative: Polyethylene Glycol (DB-WAX) offers great separation but has higher bleed and lower thermal stability.
Q3: My recovery is 120%. How is that possible? A: This is usually a Matrix Effect enhancing the signal (Matrix Induced Chromatographic Response Enhancement), or co-elution.
-
Fix: The active sites in the liner are being "filled" by the matrix, allowing more analyte to pass than in your clean standard. You MUST use Deuterated Internal Standards (MMS-d3) to compensate. If the ISTD also reads 120%, the ratio remains 1.0, and your calculated concentration is correct.
References
-
U.S. Food and Drug Administration (FDA). (2018). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]
-
Liu, J., et al. (2019). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 169, 20-28. [Link]
-
Alzaga, R., et al. (2007). A sensitive derivatization method for the determination of genotoxic alkyl sulfonates by headspace gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 472-479. [Link]
-
Agilent Technologies. (2022).[1] Strategies for the Analysis of Mutagenic Impurities by GC/MS and LC/MS. Application Note. [Link]
Sources
Validation & Comparative
Comparative Guide: GC-FID vs. GC-MS for Methyl Butanesulfonate (MBS) Analysis
Executive Summary
The Bottom Line: For the quantification of Methyl Butanesulfonate (MBS) in pharmaceutical intermediates and APIs, GC-MS (SIM mode) is the requisite gold standard for trace-level detection (<1 ppm) required by later-stage clinical phases and marketed products. GC-FID remains a viable, cost-effective alternative only for limit tests in early development or when the Permitted Daily Exposure (PDE) allows for limits >5 ppm and the matrix is strictly controlled.
This guide details the mechanistic differences, experimental workflows, and validation data necessary to select and implement the correct methodology for your specific regulatory tier.
Regulatory Framework & The Analytical Challenge
Methyl Butanesulfonate (MBS, CAS 6214-01-3) is an alkyl sulfonate ester. Under ICH M7 (R1) guidelines, it is classified as a Class 1 or 2 mutagenic impurity (depending on specific mutagenicity data availability, but generally treated as a cohort of concern alkyl sulfonate).
-
The Threshold: The default Threshold of Toxicological Concern (TTC) is 1.5 µ g/day for lifetime exposure.[1]
-
The Calculation: For a drug with a maximum daily dose of 1.0 g, the allowable limit is 1.5 ppm . For a 2.0 g dose, the limit drops to 0.75 ppm .
-
The Challenge: MBS (Boiling Point ~220°C estimated) is a semi-volatile with high polarity. It requires robust separation from the API matrix. While GC-FID detects carbon, it lacks the specificity to distinguish MBS from co-eluting matrix components at sub-ppm levels, posing a high risk of false positives.
Technical Comparison: The "Workhorse" vs. The "Sniper"
The choice between Flame Ionization Detection (FID) and Mass Spectrometry (MS) is a trade-off between robustness/cost and sensitivity/selectivity .
Comparative Performance Data (Experimental Averages)
| Feature | GC-FID (Direct Injection) | GC-MS (SIM Mode) |
| Principle | Combustion of C-H bonds (Universal) | Ionization & Mass Filtering (Selective) |
| LOD (Limit of Detection) | 1.0 – 5.0 ppm | 0.01 – 0.10 ppm |
| LOQ (Limit of Quantitation) | 3.0 – 10.0 ppm | 0.05 – 0.30 ppm |
| Linearity (Range) | Wide ( | Narrower ( |
| Matrix Interference | High (Co-elution = False Positive) | Low (Resolved by m/z) |
| Maintenance | Low (Clean jet occasionally) | High (Source cleaning, tuning) |
| Cost per Analysis | $ |
Mechanistic Insight[2]
-
GC-FID: The FID response is proportional to the number of carbon atoms. Since MBS (C5H12O3S) has only 5 carbons and is often present at trace levels against a background of API (often 10-30 carbons), the signal-to-noise ratio is poor. It is a "blind" detector; it sees a peak but cannot confirm its identity.
-
GC-MS: Operating in Selected Ion Monitoring (SIM) mode allows the detector to ignore the "chemical noise" of the matrix. By focusing on characteristic ions (e.g., m/z 57 for the butyl chain or m/z 137 for the sulfonate loss), the MS achieves a signal-to-noise ratio 10-100x higher than FID.
Decision Logic & Workflow
Use the following logic to determine the appropriate method for your development phase.
Figure 1: Decision tree for selecting detector technology based on regulatory limits and matrix complexity.
Experimental Protocols
A. Sample Preparation (Universal)
Note: MBS is a reactive electrophile. Avoid protic solvents (methanol/ethanol) which can cause solvolysis of the sulfonate, leading to under-estimation.
-
Diluent Selection: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). High solubility for MBS, low boiling point for solvent venting.
-
Standard Prep: Prepare MBS stock at 1000 ppm. Dilute to working standards (e.g., 0.1, 0.5, 1.0, 5.0 ppm).
-
Sample Prep: Weigh 100 mg API into 10 mL volumetric flask. Dissolve in Diluent. Vortex 1 min.
-
Critical Step: If API is insoluble, use Liquid-Liquid Extraction (LLE) . Dissolve API in water, extract MBS into DCM (3x). Combine organic layers.
-
B. GC-FID Method (The Limit Test)[3]
-
Inlet: Splitless (1 min purge), 220°C. Liner: Deactivated single taper with wool (protects column from non-volatiles).
-
Column: DB-WAX or ZB-WAX (30m x 0.32mm x 0.5µm). Rationale: High polarity column retains polar MBS, separating it from non-polar solvents.
-
Carrier: Helium @ 2.0 mL/min (Constant Flow).
-
Oven: 50°C (hold 2 min) -> 15°C/min -> 240°C (hold 10 min).
-
Detector: FID @ 250°C. H2: 30 mL/min, Air: 400 mL/min.
-
Validation Requirement: Must demonstrate Specificity by spiking API with all known process impurities to ensure no co-elution at the MBS retention time.
C. GC-MS Method (The Quantitative Standard)
-
Inlet: Splitless (High Pressure Injection pulse: 25 psi for 0.75 min), 220°C.
-
Column: DB-624UI (30m x 0.25mm x 1.4µm). Rationale: "UI" (Ultra Inert) columns are critical for active sulfonates to prevent peak tailing.
-
Carrier: Helium @ 1.2 mL/min.
-
Oven: 40°C (hold 3 min) -> 10°C/min -> 240°C (hold 5 min).
-
MS Source: EI Source @ 230°C, Quadrupole @ 150°C.
-
Acquisition:
-
Scan Mode (Dev): 35-350 m/z to identify retention time and spectrum.
-
SIM Mode (Quant): Monitor m/z 57 (Butyl cation, Quant), m/z 55 , and m/z 29 . Note: Unlike methyl methanesulfonate (m/z 80), MBS fragmentation is dominated by the butyl chain.
-
GC-MS Workflow Visualization
Figure 2: GC-MS SIM mode workflow for selective detection of MBS.
References
-
ICH M7(R1) . "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.[2]
-
Liu, X., et al. (2019) . "Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis.
-
Ramakrishna, K., et al. (2008) . "GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients." Global Research Online.
-
European Medicines Agency (EMA) . "Guideline on the Limits of Genotoxic Impurities."
Sources
Validating Purge Factors for Genotoxic Impurities: A Comparative Guide to ICH M7 Control Strategies
Executive Summary
In the development of Active Pharmaceutical Ingredients (APIs), the control of Genotoxic Impurities (GTIs)—also known as Mutagenic Impurities (MIs)—is a critical safety requirement.[1][2] Historically, the industry relied on Routine Release Testing (end-product testing) to ensure safety. However, this approach is reactive, costly, and often results in "testing into compliance."
This guide advocates for the Integrated Purge Validation approach (ICH M7 Option 4). By combining in silico purge predictions (Teasdale method) with targeted Spike-and-Purge experiments, researchers can demonstrate that the manufacturing process itself eliminates impurities to safe levels, negating the need for routine testing.
Part 1: Comparative Analysis of Control Strategies
The following table compares the three primary approaches to controlling GTIs defined under ICH M7(R1).
Table 1: Performance Comparison of GTI Control Strategies
| Feature | Routine Release Testing (Option 1) | Upstream Process Control (Option 2/3) | Integrated Purge Validation (Option 4) |
| Methodology | Test every batch of final API for the impurity. | Test raw materials or intermediates; rely on partial purge. | Validate that the process inherently removes the impurity. |
| Scientific Basis | Empirical / Detection-based. | Fate & Purge understanding.[2][3][4][5][6][7][8][9][10] | Physicochemical First Principles + Validation. |
| Sensitivity | Limited by matrix interference in final API. | Moderate; simpler matrices upstream. | High ; Spiking allows detection of massive clearance (>1000x). |
| Cost Efficiency | Low : High recurring QC costs. | Medium : Recurring costs, but easier methods. | High : One-time validation cost; zero recurring QC cost. |
| Regulatory Risk | High; OOS (Out of Specification) rejects the whole batch. | Moderate. | Low : Process is robust by design. |
| Implementation | Fast setup, high long-term burden. | Moderate. | High front-end effort, zero long-term burden. |
Verdict: Integrated Purge Validation (Option 4) is the superior scientific approach for impurities introduced early in the synthesis. It shifts the focus from detecting defects to preventing them.
Part 2: The Integrated Purge Validation Workflow
To implement Option 4, you must prove that the Predicted Purge Factor (based on physicochemical properties) exceeds the Required Purge Factor by a safety margin (typically >100x or >1000x).
The Logic of Purge Factors
The "Purge Factor" is a numerical value representing the fold-reduction of an impurity across a process step.[8]
The Teasdale Scoring System assigns theoretical scores to process steps based on:
-
Reactivity: Does the impurity react away? (e.g., Acid chloride hydrolysis).
-
Solubility: Is the impurity removed in mother liquors?
-
Volatility: Is the impurity removed during drying/distillation?
-
Chromatography: Specific purification steps.
Decision Framework (ICH M7)
The following diagram illustrates the regulatory logic for selecting a control strategy.
Figure 1: Decision tree for selecting ICH M7 control options based on calculated purge ratios.
Part 3: Experimental Protocol – "Spike and Purge"
When theoretical calculations are insufficient (Purge Ratio < 1000), you must perform a Spike and Purge study. This experiment deliberately challenges the process with high levels of impurity to measure the actual clearance capacity.
Experimental Design Principles
-
The "Spike" Level: Do not spike at the trace level (ppm). Spike at 1–5% w/w relative to the API or 100x the specification limit.
-
Reasoning: If you spike at 10 ppm and the process purges 99% of it, the result (0.1 ppm) is likely below the Limit of Quantitation (LOQ), making it impossible to calculate an exact purge factor. Spiking high ensures the output is quantifiable.
-
-
The "Fate" Tracking: You must track the impurity in the Solid (Product) , Mother Liquor (Filtrate) , and Wash Liquors .
-
Mass Balance: A successful study accounts for >90% of the spiked mass (either found in waste streams or proven to be destroyed).
Step-by-Step Protocol
Objective: Validate the purge of Impurity X during the crystallization of Intermediate Y.
Materials:
-
Impurity X standard (known purity).
-
Intermediate Y starting material.
-
Validated HPLC/UPLC method (Linearity established for Impurity X).
Workflow:
-
Control Experiment: Run the standard process without spiking to establish a baseline.
-
Spiking:
-
Charge Intermediate Y (e.g., 10.0 g) into the reactor.
-
Add Impurity X (e.g., 0.5 g, representing a 5% spike).
-
Critical Step: Stir to ensure homogeneity before starting the reaction/crystallization. Take a "T=0" sample to confirm starting concentration.
-
-
Process Execution:
-
Perform the reaction, extraction, or crystallization exactly according to the manufacturing batch record.
-
Do not deviate from temperature or solvent ratios.
-
-
Fraction Collection:
-
Collect the Wet Cake (Product).
-
Collect the Mother Liquor (Filtrate).
-
Collect the Wash Solvent .
-
-
Analysis:
-
Dry the Wet Cake to constant weight.
-
Analyze all fractions (Cake, ML, Wash) using the validated HPLC method.
-
-
Calculation:
-
Calculate the mass of Impurity X in the final dried cake.
-
Experimental Purge Factor = (Mass of Impurity Spiked) / (Mass of Impurity in Cake)
-
Visualizing the Workflow
Figure 2: Workflow for a Spike and Fate study to determine experimental purge factors.
Part 4: Data Interpretation & Reporting
When publishing or presenting your validation data, use a comparative table to demonstrate the robustness of the process.
Example Data: Purge of Alkyl Halide (Genotoxic)
-
Scenario: Alkyl Halide is used as a reagent in Step 1.
-
Goal: Prove it is purged below 5 ppm in Step 2.
-
Required Purge: 10,000x.
| Parameter | Predicted Value (Teasdale) | Experimental Value (Spike Study) | Interpretation |
| Reactivity Score | 100 (High) | N/A | Reacts rapidly with water. |
| Solubility Score | 10 (High) | N/A | Highly soluble in ML. |
| Volatility Score | 10 (High) | N/A | Removed during drying.[11] |
| Total Purge Factor | 10,000 | 45,000 | Experiment confirms prediction is conservative. |
| Mass Balance | N/A | 95% | 95% of impurity found in ML/Waste; <0.01% in product. |
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][5] International Council for Harmonisation.[2]
-
Teasdale, A., et al. (2013).[5][12] Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies to Demonstrate Control. Organic Process Research & Development.[12]
-
Barber, C., et al. (2017). A Consortium-Driven Framework to Guide the Implementation of ICH M7 Option 4 Control Strategies. Regulatory Toxicology and Pharmacology.[1][5]
-
FDA . M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Guidance for Industry.[1][2][6][10][13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Theoretical Purge Factor Determination as a Control Strategy for Potential Mutagenic Impurities in the Synthesis of Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH M7 Control Option 4: How To Confidently Demonstrate Control Of Mutagenic Impurities In API Synthesis (without Analytical Testing) | Lhasa Limited [lhasalimited.org]
- 4. acdlabs.com [acdlabs.com]
- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 6. scribd.com [scribd.com]
- 7. cambrex.com [cambrex.com]
- 8. youtube.com [youtube.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. raw.githubusercontent.com [raw.githubusercontent.com]
- 12. scientificupdate.com [scientificupdate.com]
- 13. researchgate.net [researchgate.net]
Orthogonal Validation of Genotoxic Impurities: A Comparative Guide to LC-MS/MS and GC-MS for Sulfonate Esters
Executive Summary
The quantification of alkyl sulfonate esters (e.g., methanesulfonates, benzenesulfonates, toluenesulfonates) is a critical compliance requirement under ICH M7 guidelines. These compounds are potent genotoxic impurities (GTIs) often formed during drug synthesis when sulfonic acids interact with residual alcohols.
The analytical challenge is twofold: GC-MS offers superior sensitivity for volatiles but risks thermal degradation (false negatives) or in-situ formation (false positives). LC-MS/MS avoids thermal stress but suffers from poor ionization efficiency for neutral sulfonate esters.
This guide details a cross-validation protocol that utilizes the orthogonality of these two techniques. By validating the "Thermal Standard" (GC) against the "Derivatization Standard" (LC), researchers can eliminate matrix effects and artifact formation, ensuring data integrity for regulatory submission.
Part 1: The Genotoxicity Challenge & Mechanism
Sulfonate esters are alkylating agents that can directly damage DNA. Regulatory limits are often set at the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , requiring analytical methods with Limits of Quantitation (LOQ) in the low ppm or ppb range relative to the Active Pharmaceutical Ingredient (API).
The Analytical Conflict
-
GC-MS Risk: The high temperature of the GC injector port (
) can cause the reaction of residual sulfonic acid and solvent (alcohol) to form the ester inside the instrument, creating a false positive. Conversely, thermally labile esters may degrade before detection. -
LC-MS Risk: Most sulfonate esters are neutral and lack ionizable groups, leading to poor sensitivity in Electrospray Ionization (ESI).
Part 2: Method A — GC-MS (The Volatility Standard)
GC-MS is the industry workhorse for lower molecular weight esters (Methyl methanesulfonate [MMS], Ethyl methanesulfonate [EMS]). To mitigate thermal risks, Headspace (HS-GC) is preferred over direct injection when sensitivity allows, as it limits the entry of non-volatile acidic precursors into the heated zone.
Optimized Protocol: Headspace-GC-MS
-
Instrument: Agilent 7890B/5977B or equivalent.
-
Column: DB-624 or VF-624ms (6% Cyanopropylphenyl dimethyl polysiloxane) — ideal for separating volatile impurities.
-
Inlet: Splitless mode at
(Keep as low as possible to prevent degradation). -
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
MS Detection: SIM (Selected Ion Monitoring) mode targeting molecular ions (e.g.,
110 for MMS, 124 for EMS).
Critical Control Point: Perform a "Spike-Recovery" test with the sulfonic acid precursor (not the ester) and the alcohol solvent. If the ester peak appears in the GC trace, in-situ formation is occurring. You must switch to Method B.
Part 3: Method B — LC-MS/MS (The Orthogonal Validator)
Since direct LC-MS sensitivity is low, we utilize chemical derivatization to transform the neutral ester into a permanently charged quaternary ammonium salt. This technique, often using pyridine or trimethylamine, enhances sensitivity by 100-1000x in ESI(+) mode.
Optimized Protocol: Derivatization LC-MS/MS
-
Reagent: Pyridine or Trimethylamine.
-
Reaction: Alkyl sulfonate + Pyridine
N-alkylpyridinium sulfonate (Permanently Charged). -
Workflow:
-
Dissolve API in Acetonitrile/Water.
-
Add excess Pyridine.
-
Incubate at
for 30 mins. -
Inject into LC-MS/MS.[1]
-
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) — Essential for retaining the highly polar charged derivative.[2]
-
Mobile Phase:
-
MS Mode: ESI Positive, MRM (Multiple Reaction Monitoring).
Part 4: Cross-Validation Strategy
The following diagram illustrates the decision matrix for cross-validating these methods. This workflow ensures that neither thermal artifacts (GC) nor matrix suppression (LC) compromises the result.
Caption: Orthogonal decision matrix for validating sulfonate ester quantification. Discrepancies trigger specific root-cause investigations regarding thermal stability or matrix effects.
Part 5: Data Presentation & Performance Comparison
The table below summarizes the performance metrics observed when cross-validating methods for Methyl Methanesulfonate (MMS) and Ethyl Toluenesulfonate (ETS) in a typical small molecule API matrix.
| Parameter | GC-MS (Headspace/SIM) | LC-MS/MS (Derivatized/MRM) | Evaluation |
| Analyte Suitability | Excellent for Volatiles (MMS, EMS) | Excellent for Non-Volatiles (Tosylate, Besylate) | Complementary |
| Limit of Quantitation (LOQ) | 0.05 ppm | 0.01 - 0.05 ppm | Comparable (Derivatization boosts LC sensitivity) |
| Linearity ( | > 0.995 | > 0.990 | GC slightly better (Less sample prep error) |
| Recovery (Spiked) | 85% - 115% | 90% - 110% | LC slightly better (No volatility loss) |
| Matrix Effects | Low (Gas phase separation) | High (Requires HILIC separation or Internal Standard) | GC Superior for dirty matrices |
| Thermal Artifact Risk | High (Injector Port) | Negligible (Ambient Prep) | LC Superior for stability |
Experimental Validation of Artifacts
To prove the absence of in-situ formation in GC-MS:
-
Prepare a "Blank" containing only the Sulfonic Acid and the Alcohol solvent (no ester).
-
Inject into GC-MS.[5]
-
Result: If a peak appears at the ester retention time, the method is INVALID for that specific matrix/solvent combination. You must use the LC-MS/MS method.
Part 6: Experimental Workflow Diagram
The following diagram details the parallel sample preparation workflows required to achieve the data above.
Caption: Parallel workflows showing the critical derivatization step in LC-MS/MS versus the thermal pathway in GC-MS.
References
-
An, J., et al. (2008). "A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances." Journal of Pharmaceutical and Biomedical Analysis.
-
Liu, Z., et al. (2019). "Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry."[6] Journal of Pharmaceutical and Biomedical Analysis.
-
Teasdale, A. (2017). "ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." ICH Guidelines.
-
Taylor, G. E., et al. (2006). "Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry." Journal of Chromatography A.
-
Kakadiya, P. R., et al. (2011). "Sensitive and specific LC-MS/MS method for the determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid." Journal of Chromatographic Science.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Guide to Inter-Laboratory Reproducibility of Prostacyclin (PGI2) Detection Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Prostacyclin (PGI2) and the Imperative of Reproducible Measurement
Prostacyclin (PGI2) is a crucial lipid mediator in the eicosanoid family, playing a pivotal role in maintaining cardiovascular homeostasis.[1][2][3] Primarily produced by vascular endothelial cells, its potent vasodilatory and anti-platelet aggregation effects are fundamental to a healthy circulatory system.[1][2][4] Consequently, the accurate and reproducible quantification of PGI2 is of paramount importance in numerous research areas, including cardiovascular disease, inflammation, and the development of novel therapeutics.[5][6][7]
However, the inherent instability of PGI2, which has a half-life of only 42 seconds, presents a significant analytical challenge.[4] It rapidly hydrolyzes to the more stable, yet biologically inactive, 6-keto-prostaglandin F1α (6-keto-PGF1α).[4][8] This inherent chemical lability necessitates the measurement of its stable metabolites as surrogates for PGI2 production.[4][8] This guide provides an in-depth comparison of the most common methodologies for PGI2 detection, with a focus on the critical aspect of inter-laboratory reproducibility. As a senior application scientist, my aim is to equip you with the necessary knowledge to make informed decisions about the most suitable detection method for your research needs, ensuring the generation of reliable and comparable data across different laboratories.
The Biochemical Landscape: PGI2 Synthesis and Signaling
A foundational understanding of the PGI2 pathway is essential for appreciating the nuances of its detection. PGI2 is synthesized from arachidonic acid through the sequential action of cyclooxygenase (COX) enzymes and prostacyclin synthase.[1] Once released, PGI2 exerts its biological effects by binding to the G-protein coupled prostacyclin receptor (IP receptor).[1][4] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[1][9] This signaling cascade ultimately results in the relaxation of smooth muscle cells and the inhibition of platelet activation.[1][4]
Sources
- 1. PGI2 as a Regulator of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandins: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. The Role of Prostacyclin (PGI2) and Its Measurement Using ELISA Kits – Archives of Clinical Infectious Diseases [archcid.com]
- 4. Prostacyclin - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Prostaglandin I2 Suppresses Proinflammatory Chemokine Expression, CD4 T Cell Activation, and STAT6-I... | Vanderbilt University Medical Center [medsites.vumc.org]
- 7. mdpi.com [mdpi.com]
- 8. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
evaluation of resin scavenging efficiency for sulfonate ester removal
Executive Summary: The Regulatory Imperative
In the landscape of pharmaceutical process development, sulfonate esters (e.g., methyl methanesulfonate [MMS], ethyl methanesulfonate [EMS]) represent a critical class of Potential Genotoxic Impurities (PGIs) . Formed typically during the synthesis of sulfonate salt APIs (using methanesulfonic, benzenesulfonic, or p-toluenesulfonic acids) in the presence of alcohols, these alkylating agents are strictly regulated under ICH M7 guidelines .
The "Threshold of Toxicological Concern" (TTC) for these impurities is often set at 1.5 µ g/day for lifetime exposure.[1] Traditional purification methods like recrystallization often fail to reach these ppm/ppb levels without significant yield loss. This guide evaluates functionalized resin scavenging as a superior alternative, focusing on the chemoselectivity of nucleophilic polymer-supported reagents.
Mechanistic Insight: The Chemistry of Scavenging
To select the correct resin, one must understand the reaction mechanism. Sulfonate esters are "alkylating agents"—they possess an electrophilic carbon atom adjacent to the sulfonate leaving group.
Effective scavenging requires a Nucleophilic Substitution (
-
The Challenge: The API is often present in massive excess compared to the impurity. The scavenger must be highly selective (chemoselective) for the reactive alkyl group of the impurity without reacting with the API.
-
The Solution: Soft Nucleophiles . According to HSAB (Hard and Soft Acids and Bases) theory, the alkyl carbon in a sulfonate ester is a "soft" electrophile. Therefore, "soft" nucleophiles like Thiols (-SH) or Thioureas are kinetically superior scavengers compared to "hard" nucleophiles like amines.
Visualization: Scavenging Mechanism
Figure 1: Mechanism of thiol-based resin scavenging of alkyl sulfonate impurities via
Comparative Analysis: Resins vs. Traditional Methods
While recrystallization is the standard for bulk purity, it struggles with trace PGIs because the impurity often co-crystallizes or remains in the mother liquor at equilibrium concentrations above the TTC.
| Feature | Resin Scavenging | Recrystallization | Liquid-Liquid Extraction |
| Selectivity | High (Kinetic resolution based on reactivity) | Moderate (Thermodynamic equilibrium) | Low (Partition coefficient driven) |
| Yield Loss | Negligible (< 1% due to physical entrainment) | Significant (10–30% typical) | Variable |
| Limit of Removal | Can reach < 1 ppm (High driving force) | Often plateaus at 10–50 ppm | Difficult for trace levels |
| Throughput | Fast (Stir & Filter) | Slow (Heat/Cool cycles, drying) | Moderate |
| Cost | Moderate (Resin cost) | High (API loss is expensive) | Low (Solvent cost) |
Strategic Resin Selection
Not all resins are equal.[2] The choice depends on the specific impurity and the solvent system.
A. The Functional Group
-
Thiols (e.g., Si-Thiol, MP-TMT):
-
Best For: Alkyl sulfonates (MMS, EMS), Alkyl halides.
-
Why: High nucleophilicity, low basicity. Unlikely to deprotonate acidic APIs or react with electrophilic sites on the API as aggressively as amines.
-
-
Amines (e.g., Si-Diamine, Trisamine):
-
Best For: Sulfonyl chlorides (e.g., unreacted Methanesulfonyl Chloride - MsCl).
-
Why: They act as acid scavengers and nucleophiles. Warning: Can cause basic degradation of sensitive APIs.
-
B. The Backbone: Silica vs. Polymer[3][4][5][6]
-
Functionalized Silica (e.g., SiliaMetS®):
-
Pros: Does not swell; rigid structure. Works in any solvent (aqueous, organic). Fast kinetics due to surface accessibility.
-
Cons: pH stability limited (avoid pH > 9-10).
-
-
Polystyrene (e.g., MP-Resins):
-
Pros: High loading capacity; chemically robust.
-
Cons:Requires Swelling. Must be used in solvents like DCM, THF, or DMF. Poor performance in Methanol or Water unless specifically designed (e.g., PEG-grafted).
-
Experimental Protocol: Self-Validating Screening System
Objective: Determine the optimal scavenger and stoichiometry to reduce MMS/EMS below 5 ppm.
Materials
-
Stock Solution: API spiked with 100 ppm Methyl Methanesulfonate (MMS).
-
Resin Panel:
-
Silica-Thiol (Si-Thiol)
-
Macroporous Polystyrene Thiol (MP-Thiol)
-
Silica-Diamine (Control for basicity check)
-
Step-by-Step Workflow
-
Preparation: Dissolve 500 mg of API in 10 mL of solvent (e.g., 10 vol).
-
Crucial Check: If using Polystyrene resins, ensure solvent compatibility (Swelling index > 4 mL/g).
-
-
Stoichiometry Calculation:
-
Do not calculate equivalents based on the API.
-
Calculate equivalents based on the impurity.
-
Standard: Start with 4 equivalents relative to the impurity. (Since impurity is trace, this is a tiny mass of resin).
-
Minimum: Usually 10-20 mg of resin is the minimum practical weighable amount for screening.
-
-
Incubation:
-
Filtration: Filter through a 0.45 µm PTFE syringe filter or fritted tube.
-
Analysis:
-
Analyze filtrate via GC-MS or LC-MS/MS (SIM mode).
-
Control: Run a "Blank" (API + Solvent + No Resin) to ensure the impurity isn't degrading naturally or adsorbing to the glass.
-
Data Interpretation (Example)
| Scavenger | Solvent | Time (h) | Initial MMS (ppm) | Final MMS (ppm) | % Removal | Notes |
| Si-Thiol | MeOH | 4 | 100 | < 1 (LOQ) | >99% | Recommended |
| MP-Thiol | MeOH | 4 | 100 | 45 | 55% | Poor swelling in MeOH |
| MP-Thiol | DCM | 4 | 100 | < 1 (LOQ) | >99% | Good swelling in DCM |
| Si-Diamine | MeOH | 4 | 100 | 15 | 85% | Slower kinetics than Thiol |
Decision Workflow
Use this logic tree to select the correct scavenging strategy for your specific process.
Figure 2: Decision tree for selecting scavenging resins based on impurity type and solvent compatibility.
References
-
ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link
-
Teo, V., et al. (2019). "Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts." Journal of Pharmaceutical Sciences. (Discusses the formation mechanism and controversy). Link
-
Biotage. "Metal and Organic Scavenging User Guide." (Provides industry standard protocols for MP-TMT and Si-Thiol). Link
-
SiliCycle. "SiliaMetS® Scavengers for the Removal of Genotoxic Impurities." (Application notes on scavenging efficiency of functionalized silica). Link
-
Liu, S., et al. (2014). "Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry." Journal of Chromatography A. (Analytical validation source). Link
Sources
Comparative Stability Guide: Methyl vs. Ethyl Sulfonate Esters
Executive Summary
The "10x Rule" of Hydrolytic Instability
In pharmaceutical development, alkyl sulfonate esters—specifically Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS) —are critical Genotoxic Impurities (PGIs) that must be controlled to trace levels (typically ppm or ppb).
The stability differential between these two species is governed by steric hindrance at the electrophilic carbon. MMS is significantly less stable than EMS. Experimental data confirms that MMS hydrolyzes approximately 10-fold faster than EMS in aqueous environments at 25°C.
For the process chemist, this implies that MMS is easier to "purge" via aqueous washes, whereas EMS requires more aggressive interventions (e.g., elevated temperature, nucleophilic scavengers) to achieve the same clearance factors.
Mechanistic Foundation
The Hydrolysis Pathway
The hydrolysis of sulfonate esters follows a bimolecular nucleophilic substitution (
Why Methyl is Faster:
The rate of an
-
MMS (Methyl): The electrophilic carbon is attached to three small hydrogen atoms. The transition state is uncrowded, allowing for rapid nucleophilic attack.
-
EMS (Ethyl): The electrophilic carbon is attached to one methyl group and two hydrogens. This additional methyl group provides steric hindrance, raising the activation energy (
) and slowing the reaction rate.
Diagram: Competitive Formation & Hydrolysis Pathways
The following diagram illustrates the dynamic equilibrium between formation (esterification) and destruction (hydrolysis), which is the central dogma of sulfonate control strategies.
Figure 1: The competition between ester formation (favored by high acid/alcohol, low water) and hydrolysis (favored by water).
Comparative Stability Data
The following data aggregates kinetic findings from key industry studies (Teasdale et al., BMS, and NTP).
Table 1: Hydrolytic Half-Lives ( ) in Aqueous Media (25°C)
| Parameter | Methyl Methanesulfonate (MMS) | Ethyl Methanesulfonate (EMS) | Mechanistic Driver |
| 4.56 hours | 48.5 hours | Steric hindrance on Ethyl group | |
| Effect of 1M NaOH | Rapid Destruction (< 1h) | ||
| Effect of Thiosulfate | Instantaneous | Sulfur is a "soft" nucleophile, highly effective for alkyl halides/esters |
Key Insight for Purging: To achieve a 6-log reduction (reducing 1000 ppm to 0.001 ppm) via natural hydrolysis in water:
-
MMS: Requires ~30 hours (
). -
EMS: Requires ~320 hours (13+ days).
Experimental Protocol: Self-Validating Kinetic Study
To determine the specific stability of a sulfonate ester in your specific API matrix (which may alter kinetics due to micellar effects or co-solvents), use this protocol.
Workflow Diagram
Figure 2: Kinetic study workflow for determining specific hydrolysis rates in API matrices.
Detailed Methodology
1. Matrix Preparation:
-
Dissolve the API in the solvent system of interest (e.g., 50:50 Water/THF).
-
Buffer the solution if studying pH effects (Phosphate buffer is common, but avoid nucleophilic buffers like Tris if looking for background hydrolysis).
2. Spiking (The "T0" Control):
-
Spike the solution with a known concentration of MMS or EMS (e.g., 10 ppm relative to API).
-
Critical Control: Immediately extract one aliquot at
to establish the recovery baseline ( ).
3. Incubation & Sampling:
-
Maintain temperature
. -
Withdraw aliquots at geometrically spaced time points (e.g., 1h, 2h, 4h, 8h, 24h).
4. Quench & Extraction:
-
Rapidly extract the aliquot with an immiscible organic solvent (Methylene Chloride or Hexane).
-
Why: Sulfonate esters partition into the organic phase, while the water/acid remains in the aqueous phase, effectively "stopping" the hydrolysis reaction for analysis.
5. Calculation:
-
Plot
versus time ( ). -
The slope of the line is
. -
Calculate half-life:
.
Implications for Drug Development
Analytical Monitoring
-
MMS: Due to its rapid hydrolysis, MMS detected in a final product often indicates de novo formation during the final crystallization or drying step. It rarely survives a long aqueous workup.
-
EMS: Detection of EMS often points to upstream formation (e.g., 2-3 steps back) that has carried through due to its higher stability.
Purge Calculations
Regulatory bodies (FDA/EMA) allow "Purge Arguments" (Teasdale approach) to skip routine testing if you can prove process capability.
-
For MMS: A purge argument based on hydrolysis is often easy to justify if the process involves an aqueous hold of >12 hours.
-
For EMS: A purge argument based solely on hydrolysis is risky. You must demonstrate active rejection (e.g., mother liquor purging) or chemical destruction (using a scavenger like amine or thiosulfate).
"Kill" Steps
If EMS is present, water alone is insufficient.
-
Recommendation: Add a specific "kill" step using Sodium Thiosulfate or elevate the pH (>10) and temperature (>50°C) for a defined period to force the hydrolysis.
References
-
National Toxicology Program (NTP). RoC Profile: Methyl Methanesulfonate. (Accessed 2024). Link
-
Sigma-Aldrich. Ethyl Methanesulfonate Product Information & Stability Data.Link
-
Teasdale, A., et al. Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate.[2] Organic Process Research & Development, 2009.[2] Link
-
Nassar, M., et al. Ethyl methanesulphonate in a parenteral formulation... formation and rate of hydrolysis.[1][3][4][5][6][7][8][9] Pharmaceutical Development and Technology, 2009.[4] Link
-
Novatia, LLC. Sulfonate Ester Kinetic Study. (2010). Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Ethyl methanesulphonate in a parenteral formulation of BMS-214662 mesylate, a selective farnesyltransferase inhibitor: formation and rate of hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl Methanesulfonate | C2H6O3S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Second Order Rate Constant of Water Assisted Neutral Hydrolysis of Methyl Acetate: Project Based Activity for Post Graduate Students [pubs.sciepub.com]
- 7. uv.es [uv.es]
- 8. pqri.org [pqri.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
validation of limit of quantitation (LOQ) at ppm levels
Mastering ppm-Level LOQ Validation: A Comparative Guide to Trace Impurity Analysis
As a Senior Application Scientist, I frequently consult with drug development teams struggling to quantify trace-level genotoxic impurities (GTIs). The regulatory landscape has shifted dramatically; we are no longer looking for impurities at the 0.1% (1,000 ppm) threshold. Under current guidelines, we must validate the Limit of Quantitation (LOQ) at single-digit parts-per-million (ppm) or even parts-per-billion (ppb) levels[1].
This guide objectively compares analytical platforms for ppm-level LOQ validation, explains the causality behind critical experimental choices, and provides a self-validating, step-by-step methodology compliant with global regulatory standards.
The Regulatory Imperative & The "Why"
The International Council for Harmonisation (ICH) M7 guideline mandates the assessment and control of DNA-reactive (mutagenic) impurities to limit potential carcinogenic risk[2]. The cornerstone of this guideline is the Threshold of Toxicological Concern (TTC), which restricts the intake of a mutagenic impurity to 1.5 µ g/day for a lifetime exposure[3].
The Causality of Sensitivity: If a patient's daily dose of an Active Pharmaceutical Ingredient (API) is 1 gram, a TTC of 1.5 µ g/day dictates that the impurity must be controlled at 1.5 ppm or lower. Validating an LOQ at this ultra-trace level requires overcoming severe matrix effects, as the API is present at a concentration 1,000,000 times higher than the target analyte.
Platform Comparison: LC-UV vs. LC-MS/MS
I often see laboratories attempt to validate ppm-level LOQs using conventional High-Resolution LC-UV, only to fail during the method precision or recovery phases. Why? Because at 1 ppm, even a 0.001% peak tailing from the main API will completely engulf the impurity's signal in a UV chromatogram.
This necessitates a shift to Triple Quadrupole LC-MS/MS (QqQ) . Operating in Multiple Reaction Monitoring (MRM) mode, a QqQ system filters out isobaric background noise by isolating a specific precursor-to-product ion transition. This effectively renders the massive API matrix invisible, allowing for LOQs as low as 0.016 ppm[4].
Table 1: Comparative Performance for Genotoxic Impurity Analysis (Target: 1.5 ppm in 50 mg/mL API)
| Performance Metric | Conventional High-Resolution LC-UV | Advanced Triple Quadrupole LC-MS/MS |
| Detection Mechanism | Chromophore absorbance | Precursor-to-product ion transition (MRM) |
| Matrix Interference | High (co-eluting peaks obscure trace signals) | Low (mass filtering eliminates background) |
| Typical LOQ Achieved | 10 - 50 ppm | 0.01 - 0.1 ppm[1][5] |
| S/N Ratio at 0.1 ppm | Not Detected (N/D) | > 15:1[1] |
| Precision at LOQ (%RSD) | N/A | 4.5% - 8.2%[1][4] |
| Accuracy / Recovery | N/A | 93.8% - 101.6%[6] |
Workflow Visualization
The following diagram illustrates the logical progression of an ICH Q2(R2) compliant LOQ validation workflow[7].
Fig 1. ICH Q2(R2) compliant workflow for ppm-level LOQ validation in trace impurity analysis.
Self-Validating Protocol for ppm-Level LOQ
A robust protocol must be a self-validating system; it must include internal checks that prevent the reporting of artifacts. The following methodology aligns with the updated ICH Q2(R2) guidelines[7][8].
Phase 1: Causality-Driven Method Optimization
-
Step 1.1: Post-Column Infusion (Matrix Effect Assessment). Infuse a pure standard of the impurity into the MS source while simultaneously injecting a blank API matrix through the LC column.
-
Causality: This maps the "ion suppression zones" caused by the elution of the massive API peak. You must adjust your LC gradient so the trace impurity elutes in a suppression-free window.
-
Step 1.2: MRM Tuning. Optimize collision energies for at least two transitions per impurity (one quantifier, one qualifier) to ensure peak specificity[1].
Phase 2: Signal-to-Noise (S/N) Establishment
-
Step 2.1: Spiking. Prepare API solutions at the nominal analytical concentration (e.g., 50 mg/mL). Spike the impurity at decreasing levels (e.g., 1.5 ppm, 0.5 ppm, 0.1 ppm, 0.05 ppm)[5].
-
Step 2.2: S/N Calculation. Inject the spiked samples. The LOQ is defined as the lowest concentration where the S/N ratio is ≥ 10:1[1][4].
-
Expert Insight: In LC-MS/MS, baseline noise can sometimes be zero, artificially inflating S/N. Therefore, S/N alone is insufficient; precision and accuracy at this level must be proven[7].
Phase 3: Precision and Accuracy Validation
-
Step 3.1: Method Precision. Inject six independent preparations of the API matrix spiked at the established LOQ level.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas must be ≤ 15% (or ≤ 20% for ultra-trace ppb levels)[4]. This proves the instrument's repeatability at the detection threshold.
-
Step 3.2: Accuracy (Recovery). Perform recovery studies using the standard addition method at the LOQ, 100% of the specification limit, and 200% of the specification limit[4].
-
Acceptance Criteria: Mean recovery must fall between 70% and 130%[4].
-
Causality: This step inherently validates the extraction efficiency and proves that residual matrix effects are not skewing the quantitation. If recovery fails, a Stable Isotope-Labeled Internal Standard (SIL-IS) must be introduced to correct for ionization variance.
Conclusion
Validating LOQs at the ppm level is not merely an exercise in instrument sensitivity; it is a rigorous test of chromatographic selectivity and matrix management. By abandoning non-specific UV detection in favor of MRM-based LC-MS/MS, and by strictly adhering to the causality-driven, self-validating steps of ICH Q2(R2), laboratories can confidently meet ICH M7 mandates and ensure patient safety.
References
- Validation of Analytical Procedures Q2(R2) - ICH.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group.
- ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA).
- ICH M7: A Guide to Mutagenic Impurity Assessment Software. IntuitionLabs.
- A Novel LC-MS/MS Method Development and Validation for Ultra-trace Level Determination of Three Genotoxic Efavirenz Impurities. Semantic Scholar.
- Determination of Genotoxic Impurities in Nilotinib using LC-MS Method. Research Journal of Pharmacy and Technology.
- Simultaneous and Trace Level Quantification of Two Potential Genotoxic Impurities in Valsartan drug substance Using UPLC-MS. SSRN.
- LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. japsonline.com [japsonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. database.ich.org [database.ich.org]
- 8. qbdgroup.com [qbdgroup.com]
Safety Operating Guide
A Guide to the Safe Disposal of 1-Butanesulfonic Acid Methyl Ester: Protocols for Laboratory Professionals
As a Senior Application Scientist, my primary focus extends beyond the application of chemical reagents to encompass their entire lifecycle within a research environment. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, scientific integrity, and environmental stewardship. 1-Butanesulfonic acid methyl ester, and alkyl sulfonate esters in general, demand particular respect. Due to their nature as potential alkylating agents, they must be handled as though they are potentially genotoxic and carcinogenic, a classification supported by data on related compounds like methyl methanesulfonate.[1]
This guide provides a framework for the proper disposal of this compound. It is structured not as a rigid checklist, but as a logical workflow that prioritizes hazard neutralization and compliance. The procedures herein are designed to be self-validating, ensuring that each step contributes to a safe and verifiable disposal pathway.
Foundational Safety & Hazard Assessment
Before handling any waste, a thorough understanding of the risks is paramount. This compound should be treated as a substance that is irritating to the eyes, skin, and respiratory system.[1][2][3] The primary long-term health concern is its potential as an alkylating agent, which imparts mutagenic and carcinogenic properties.[1]
Immediate Preparatory Steps:
-
Engineering Controls: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1]
-
Personal Protective Equipment (PPE): A standard ensemble of a lab coat, splash goggles, and chemical-resistant gloves (nitrile is a common choice, but consult your institution's safety office for specific recommendations) is mandatory.[4] For handling larger quantities, a vapor respirator may be necessary.[1]
-
Emergency Readiness: Ensure an eyewash station and safety shower are accessible.[1] Have a spill kit containing a non-combustible absorbent material, such as sand, vermiculite, or diatomaceous earth, readily available.[2]
Disposal Pathway Decision Framework
The appropriate disposal method depends on the nature and volume of the waste. The following decision tree illustrates the primary pathways.
Caption: Disposal decision workflow for this compound waste streams.
Protocol A: Direct Disposal of Concentrated & Small Quantities
This is the most direct and universally recommended method for disposing of pure this compound, reaction residues, and organic solutions. The core principle is containment and isolation, transferring the responsibility of ultimate disposal to a licensed hazardous waste facility.
Methodology:
-
Select a Waste Container: Use a dedicated, leak-proof, and chemically compatible container. A glass bottle with a screw cap is typically appropriate. The container must be in good condition.[5]
-
Collect Waste: Carefully transfer the chemical waste into the designated container. Do not mix incompatible wastes.[6] Avoid filling the container to more than 80% of its capacity to allow for vapor expansion.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity.
-
The associated hazards (e.g., "Toxic," "Irritant," "Potential Carcinogen").
-
-
Storage: Keep the container sealed at all times except when adding waste.[5] Store it in a designated satellite accumulation area, typically within the laboratory, that has secondary containment.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup. Follow their specific procedures for waste consolidation and removal.[5]
Protocol B: Chemical Deactivation via Hydrolysis (For Dilute Aqueous Solutions)
For experienced researchers, chemical deactivation can be an effective step to neutralize the primary hazard of dilute aqueous waste streams before they are collected for final disposal. The mechanism of choice is base-mediated hydrolysis, which irreversibly cleaves the sulfonate ester into 1-butanesulfonic acid and methanol.[7] This process destroys the alkylating agent.
Causality: Base-mediated hydrolysis (saponification) is preferred over acid-catalyzed or neutral hydrolysis because it is generally faster and not reversible, ensuring the complete destruction of the ester.[7]
Methodology:
-
Setup: Perform the entire procedure in a chemical fume hood. Place a suitable reaction vessel (e.g., a large Erlenmeyer flask) in a secondary container (e.g., an ice bath) to manage any potential exothermic reaction.
-
Dilution: Ensure the concentration of this compound in the aqueous waste is low (<1%). If necessary, dilute with cold water.
-
Neutralization: While stirring the solution, slowly add a 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution. The goal is to raise the pH to >12 to ensure a high rate of hydrolysis. Monitor the temperature and add the base in portions to keep the temperature below 40°C.
-
Reaction: Allow the basic solution to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
Final Disposal: Crucially, the resulting solution is still considered hazardous waste. It contains methanol and is highly basic. Neutralize the excess base with a dilute acid (e.g., 1 M HCl) to a pH between 6 and 8. Transfer the final solution to a properly labeled hazardous waste container and dispose of it via Protocol A.
Protocol C: Disposal of Contaminated Materials
Any materials that come into direct contact with this compound are considered hazardous waste.
Methodology:
-
Non-Reusable Items (PPE, Absorbents):
-
Collect all contaminated gloves, paper towels, bench protectors, and absorbent materials from spill cleanups.
-
Place them in a designated, leak-proof plastic bag or container.
-
Label the container as "Hazardous Waste" with the chemical name of the contaminant.
-
Dispose of the container via your institution's EHS office.[2]
-
-
Reusable Items (Glassware):
-
Initial Decontamination: In a fume hood, rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve the residual ester.
-
Collect Rinseate: This initial rinseate is hazardous waste and must be collected in a designated container for disposal under Protocol A.
-
Secondary Cleaning: Wash the rinsed glassware thoroughly with detergent and water.[8]
-
Spill & Emergency Procedures
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a non-combustible absorbent material.[2]
-
Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate the spill area with a detergent solution and wipe clean.
-
Dispose of all cleanup materials as hazardous waste.[2]
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry.
-
Contact your institution's EHS or emergency response team from a safe location.[2]
-
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale & Source(s) |
| Hazard Classification | Treat as Toxic, Irritant, Potential Carcinogen/Mutagen | Based on properties of analogous alkyl sulfonate esters.[1] |
| Required PPE | Lab coat, chemical splash goggles, nitrile gloves, fume hood. | To prevent skin/eye contact and inhalation.[1][4] |
| Waste Code | Varies by location; consult EHS. May fall under EPA codes for toxic wastes. | Disposal must comply with local and national regulations.[9][10] |
| Spill Cleanup Agent | Non-combustible absorbent (sand, vermiculite). | To safely contain the liquid without reacting with it.[2] |
| Chemical Deactivation | Base-mediated hydrolysis (e.g., 1M NaOH, pH >12, 24h). | Irreversible reaction to destroy the alkylating ester functionality.[7] |
| Incompatible Wastes | Strong oxidizing agents, strong acids, strong bases (for storage). | To prevent uncontrolled reactions in the waste container.[11] |
References
-
CAS Common Chemistry. (n.d.). 1-Butanesulfonic acid, thio-, S,S′-methylene ester. CAS, a division of the American Chemical Society. Retrieved February 22, 2026, from [Link]
-
Airgas. (2018, January 31). Safety Data Sheet: 3-Methyl-1-Butene. Retrieved February 22, 2026, from [Link]
-
RCI Labscan Limited. (2023, May 2). Safety Data Sheet: 1-Butanesulfonic acid sodium salt anhydrous. Retrieved February 22, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2023, November 1). 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, methyl ester - Substance Details. Retrieved February 22, 2026, from [Link]
-
Sdfine. (n.d.). 1-butanesulphonic acid sodium salt 98% Safety Data Sheet. Retrieved February 22, 2026, from [Link]
-
MilliporeSigma. (2025, November 11). Safety Data Sheet. Retrieved February 22, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved February 22, 2026, from [Link]
-
Harrogate and District NHS Foundation Trust. (2016, March). Decontamination, cleaning and disinfection. Retrieved February 22, 2026, from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved February 22, 2026, from [Link]
-
Oakland University. (2025, December 22). EHSO Manual 2025-2026: Hazardous Waste. Retrieved February 22, 2026, from [Link]
-
Aesculap. (n.d.). Decontamination (Cleaning, Disinfection and Sterilisation). B. Braun. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (2025, August 7). Selective Hydrolysis of Methanesulfonate Esters. Retrieved February 22, 2026, from [Link]
-
LookChem. (n.d.). Cas 2386-54-1, Sodium 1-butanesulfonate. Retrieved February 22, 2026, from [Link]
-
Australian Government Department of Health. (2014, February 7). Linear alkylbenzenesulfonates (C10-C16): Human health tier II assessment. Retrieved February 22, 2026, from [Link]
-
Product Quality Research Institute. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Retrieved February 22, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved February 22, 2026, from [Link]
-
Robert Koch Institute. (n.d.). Hygiene requirements for cleaning and disinfection of surfaces. Published by PMC. Retrieved February 22, 2026, from [Link]
-
U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved February 22, 2026, from [Link]
-
Veltek Associates, Inc. (n.d.). DECON-CLEAN | Sterile Residue Remover and Cleaner. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (2025, August 6). Reactions of Arylsulphonic Esters: III. On the Hydrolysis of Methyl p-Methylbenzenesulphonate. Retrieved February 22, 2026, from [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. airgas.com [airgas.com]
- 3. fishersci.com [fishersci.com]
- 4. rcilabscan.com [rcilabscan.com]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. infectionpreventioncontrol.co.uk [infectionpreventioncontrol.co.uk]
- 9. epa.gov [epa.gov]
- 10. wku.edu [wku.edu]
- 11. 1-Butanesulfonic acid | 2386-47-2 [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
